Product packaging for Ponesimod-d4(Cat. No.:)

Ponesimod-d4

Cat. No.: B15139344
M. Wt: 465.0 g/mol
InChI Key: LPAUOXUZGSBGDU-JYHCKPPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ponesimod-d4 is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O4S B15139344 Ponesimod-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

465.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D

InChI Key

LPAUOXUZGSBGDU-JYHCKPPASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H]

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Origin of Product

United States

Foundational & Exploratory

Ponesimod-d4: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis for Ponesimod-d4. This compound is the deuterium-labeled version of Ponesimod, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] The incorporation of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies during drug development, allowing for precise quantification. This document outlines the typical analytical specifications, experimental protocols for its characterization, and the biological pathways it influences.

Core Data Presentation: Certificate of Analysis Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, providing researchers with a clear set of quality control parameters.

ParameterSpecificationAnalytical Method
Identification
AppearanceWhite to off-white solidVisual Inspection
Identity (¹H NMR)Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (MS)Conforms to structureMass Spectrometry
Purity
Chemical Purity (HPLC)≥98.0%High-Performance Liquid Chromatography
Isotopic Purity (MS)≥99%Mass Spectrometry
Deuterium Incorporation≥99% for each specified positionMass Spectrometry
Physical Properties
Molecular FormulaC₂₃H₂₁D₄ClN₂O₄S-
Molecular Weight465.00 g/mol -
Residual Solvents
As per USP <467>Meets requirementsGas Chromatography
Inorganic Impurities
Residue on Ignition≤0.1%Gravimetric Analysis

Ponesimod's Mechanism of Action: S1P1 Receptor Signaling

Ponesimod acts as a selective agonist of the S1P1 receptor, which is crucial for regulating the migration of lymphocytes from lymphoid tissues into the bloodstream.[1] Upon binding, Ponesimod induces the internalization and degradation of the S1P1 receptor, effectively preventing lymphocytes from responding to the natural signaling molecule, sphingosine-1-phosphate (S1P).[1] This sequestration of lymphocytes within the lymph nodes reduces the number of circulating autoreactive lymphocytes that can cause inflammation in the central nervous system, a key factor in autoimmune diseases like multiple sclerosis.[1] The downstream effects of Ponesimod's binding to S1P1 are primarily mediated through the MAPK/ERK and PI3K-Akt signaling pathways.[2][3]

Ponesimod_Signaling_Pathway cluster_cell Lymphocyte cluster_downstream Downstream Signaling Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt Lymphocyte_Egress Inhibition of Lymphocyte Egress MAPK_ERK->Lymphocyte_Egress PI3K_Akt->Lymphocyte_Egress Internalization->Lymphocyte_Egress

Ponesimod's S1P1 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will be optimized to ensure separation of this compound from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of Ponesimod.

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

    • The sample is injected into the HPLC system.

    • The resulting chromatogram is analyzed to determine the area of the this compound peak relative to the total area of all peaks.

    • Chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation

Objective: To confirm the molecular weight of this compound and to determine the isotopic purity and the degree of deuterium incorporation.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • A dilute solution of this compound is infused into the mass spectrometer.

    • The mass spectrum is acquired in full scan mode.

    • The isotopic cluster of the molecular ion is analyzed.

    • Isotopic Purity: The relative abundance of the ion corresponding to this compound is compared to the abundances of ions corresponding to Ponesimod-d0, -d1, -d2, and -d3. The isotopic purity is calculated as the percentage of the d4 species.

    • Deuterium Incorporation: The mass shift from the unlabeled Ponesimod is used to confirm the incorporation of four deuterium atoms. The position of the deuterium labels can be further confirmed by tandem mass spectrometry (MS/MS) by analyzing the fragmentation pattern.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample, from initial receipt to final data reporting.

Ponesimod_Analysis_Workflow cluster_analysis Analytical Testing Sample_Receipt Sample Receipt and Registration Visual_Inspection Visual Inspection (Appearance) Sample_Receipt->Visual_Inspection Sample_Prep Sample Preparation (Dissolution) Visual_Inspection->Sample_Prep HPLC HPLC Analysis (Chemical Purity) Sample_Prep->HPLC MS Mass Spectrometry (Isotopic Purity, Identity) Sample_Prep->MS NMR NMR Spectroscopy (Identity) Sample_Prep->NMR Data_Analysis Data Analysis and Review HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Final_Report Final Report CoA_Generation->Final_Report

A representative workflow for the analysis of this compound.

References

Ponesimod-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth technical overview of Ponesimod-d4, a deuterated analog of the sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Information

This compound is the deuterium-labeled version of Ponesimod. Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as mass spectrometry, to improve accuracy and precision.[1]

PropertyValueReference
Compound Name This compound[1]
Synonyms ACT-128800-d4[1]
CAS Number (Ponesimod) 854107-55-4[2][3][4][5]
Molecular Formula C23H21D4ClN2O4S[6]
Molecular Weight 465.00 g/mol [6]

Note: A specific CAS number for this compound is not separately assigned; the CAS number for the parent compound, Ponesimod, is provided.

Chemical Structure

Ponesimod is an iminothiazolidinone derivative.[7][8] The chemical structure of this compound is identical to that of Ponesimod, with the exception of four hydrogen atoms being replaced by deuterium.

Systematic Name (Ponesimod): (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one[5]

Mechanism of Action: S1P1 Receptor Modulation

Ponesimod is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][9] Its mechanism of action involves the following key steps:

  • Selective Binding: Ponesimod binds with high affinity to S1P1 receptors located on the surface of lymphocytes.[10]

  • Receptor Internalization: This binding induces the internalization and subsequent degradation of the S1P1 receptors.[10]

  • Lymphocyte Sequestration: The loss of surface S1P1 receptors prevents lymphocytes from responding to the natural S1P gradient, which is necessary for their egress from lymph nodes. This results in the sequestration of lymphocytes within the lymphoid tissues.[10][11]

  • Reduced Circulating Lymphocytes: The sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[12] By preventing these immune cells from reaching the central nervous system, Ponesimod mitigates the inflammatory processes associated with autoimmune diseases like multiple sclerosis.[10]

The signaling pathways activated by Ponesimod upon binding to S1P1 are believed to involve the MAPK/ERK and PI3K-Akt pathways.[13]

G cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds to MAPK_ERK MAPK/ERK Pathway S1P1->MAPK_ERK Activates PI3K_Akt PI3K-Akt Pathway S1P1->PI3K_Akt Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization Induces Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Leads to

Ponesimod-S1P1 Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes key in vitro and in vivo pharmacological parameters of Ponesimod.

ParameterValueConditionReference
IC50 (S1P1) 6 nMRadioligand binding assay[1]
EC50 (S1P1) 5.7 nMGTPγS assay[1][9]
Selectivity ~650-fold higher for S1P1 than S1P3[9]
Half-life (t1/2) 21.7 - 33.4 hoursIn humans, single dose[7][12]
Time to Max. Concentration (Tmax) 2.0 - 4.0 hoursIn humans, single dose[7][12]
Absolute Bioavailability 84%Oral administration[14]
Volume of Distribution (Vss) 160 L[14]
Plasma Protein Binding >99%[7]
Clearance 3.8 L/h[14]

Experimental Protocols

Synthesis of Ponesimod

The synthesis of Ponesimod can be achieved through a multi-step process, which can be adapted for the synthesis of this compound by utilizing deuterated starting materials. A general synthetic route is described as follows:

  • Thiazolidin-4-one Core Formation: A three-component coupling reaction involving isothiocyanate, n-propylamine, and 2-bromoacetyl bromide is used to construct the thiazolidine-4-one core.[15]

  • Aldol-type Condensation: The resulting core undergoes an aldol-type condensation with an appropriate aldehyde to yield a phenol intermediate.[15]

  • Final Attachment: The final step involves the SN2 attachment of a commercially available chiral chloropropanediol to the phenol intermediate in the presence of a base to yield Ponesimod.[15]

For the synthesis of this compound, a deuterated version of n-propylamine or another appropriate starting material would be used in the initial step.

Bioanalytical Method: LC-MS/MS for Ponesimod Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Ponesimod in plasma samples.[16] this compound would serve as the ideal internal standard for this assay.

Methodology Outline:

  • Sample Preparation: Plasma samples are prepared, which may involve protein precipitation or liquid-liquid extraction to isolate the analyte of interest.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A suitable column and mobile phase are used to achieve chromatographic separation of Ponesimod from other plasma components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both Ponesimod and the internal standard (this compound).

  • Quantification: The concentration of Ponesimod in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantification for Ponesimod in plasma has been reported as 1 ng/mL.[16]

G cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep 1. Sample Preparation (Plasma) LC_Separation 2. Liquid Chromatography (Separation) Sample_Prep->LC_Separation Inject MS_Detection 3. Tandem Mass Spectrometry (Detection) LC_Separation->MS_Detection Elute Data_Analysis 4. Data Analysis (Quantification) MS_Detection->Data_Analysis Generate Data

LC-MS/MS Workflow for Ponesimod

References

Ponesimod-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Ponesimod-d4, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document outlines supplier options, purchasing details, and key experimental methodologies.

Core Compound Information

This compound is the deuterium-labeled version of Ponesimod. Ponesimod is a potent and selective agonist for the S1P1 receptor, with an IC50 of 6 nM in radioligand binding assays.[1] It activates S1P1-mediated signal transduction with high potency (EC50 = 5.7 nM).[1][2] The deuteration of Ponesimod to this compound is primarily for its use as an internal standard in pharmacokinetic and metabolic studies.

Supplier and Purchasing Options for this compound

The availability of this compound is primarily for research purposes. The following table summarizes the offerings from key suppliers. Please note that pricing is often available upon request and can vary based on quantity and institutional agreements.

SupplierCatalog NumberAvailable SizesPurityFormulationPricing
MedchemExpress HY-10569S50 mg, 100 mg, 250 mgNot explicitly stated for d4 version (≥98% for non-deuterated)Crystalline solidRequest a quote
Immunomart Not specifiedNot specifiedNot specifiedNot specifiedRequest a quote
Cayman Chemical 22053 (non-deuterated)1 mg, 5 mg, 10 mg, 25 mg≥98%Crystalline solid$38, $172, $299, $586 (USD) respectively

Experimental Protocols

S1P1 Receptor Signaling Pathway

Ponesimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the endogenous ligand sphingosine-1-phosphate (S1P) and egressing from lymphoid tissues.[3] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, which is the proposed mechanism for its therapeutic effect in autoimmune diseases like multiple sclerosis.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 binds S1P S1P S1P->S1P1 binds G_protein Gi/o S1P1->G_protein activates Internalization Receptor Internalization & Degradation S1P1->Internalization leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition results in Therapeutic_Effect Therapeutic Effect Lymphocyte_Egress_Inhibition->Therapeutic_Effect

Figure 1. Simplified signaling pathway of Ponesimod at the S1P1 receptor.
Experimental Workflow: Calcium Mobilization Assay

This assay is used to determine the functional activity of Ponesimod on the S1P1 receptor by measuring changes in intracellular calcium levels.

Calcium_Mobilization_Workflow A Plate human primary astrocytes in 384-well plates B Replace media with Freestyle™ 293 expression medium A->B C Incubate for 18 hours B->C D Stain cells with FLIPR Calcium 4 Assay Kit C->D E Add Ponesimod or control compounds D->E F Monitor intracellular Ca2+ mobilization using a fluorescence plate reader (e.g., FDSS7000) E->F G Data Analysis: Determine EC50 or IC50 values F->G

Figure 2. Workflow for a calcium mobilization assay to assess Ponesimod activity.

Detailed Protocol: Calcium Mobilization Assay [3]

  • Cell Plating: Plate human primary astrocytes at a density of 10,000 cells per well in 384-well plates.

  • Media Change: On day 1, replace the culture medium with Freestyle™ 293 expression medium.

  • Incubation: Incubate the cells for 18 hours.

  • Dye Loading: On day 2, stain the cells with a calcium-sensitive dye, such as the FLIPR Calcium 4 Assay Kit, for 1 hour. This can be done in the presence or absence of the S1P receptor modulators being tested.

  • Compound Addition: Add varying concentrations of Ponesimod or control compounds to the wells.

  • Measurement: Monitor the intracellular calcium mobilization in real-time using a fluorescence plate reader, such as a Hamamatsu FDSS7000.

  • Data Analysis: Analyze the resulting fluorescence data to determine the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Ponesimod. While direct purchasing information for the deuterated form requires contacting suppliers directly, this guide provides a foundational understanding of its properties, availability, and relevant experimental applications. The provided protocols and diagrams offer a starting point for incorporating this compound into research workflows.

References

Physicochemical Properties of Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

Ponesimod-d4 is the deuterated form of Ponesimod, an immunomodulatory drug. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic substitution is often used in drug development to alter the pharmacokinetic properties of a compound.

The key molecular identifiers for this compound are its molecular weight and chemical formula.

PropertyValue
Molecular Formula C23H21D4ClN2O4S[1][2]
Molecular Weight 465.00 g/mol [1][2]

This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[2] By activating this receptor, it modulates lymphocyte trafficking, which is a key mechanism in its therapeutic effects.[2] The deuteration of the molecule can potentially influence its metabolic profile and pharmacokinetic parameters.[2]

References

Ponesimod-d4: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod-d4 is the deuterated analog of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a compound. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and visualizations to support research and development activities. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, Ponesimod, and established methodologies for deuterated compounds to provide a comprehensive resource.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while many properties are expected to be similar to the non-deuterated form, slight variations may exist due to the increased mass of deuterium.

PropertyValueSource
Molecular Formula C23H21D4ClN2O4S[1]
Molecular Weight 465.00 g/mol [1]
Parent Compound (Ponesimod) Molecular Weight 460.97 g/mol [2]
Physical State Assumed to be a white to light yellowish powder (based on the parent compound)[3]
Isotopic Purity Not explicitly stated in available literature. Determined by mass spectrometry and NMR spectroscopy.
Melting Point Not available for this compound.
Boiling Point Not available for this compound.
pKa Not available for this compound.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation.

SolventSolubility of this compoundSolubility of PonesimodSource
DMSO 10 mM92 mg/mL (~199.6 mM)[4][5]
Ethanol Not available92 mg/mL (~199.6 mM)[5]
Water Not availableInsoluble[5]
DMF Not available5 mg/mL[6]
DMSO:PBS (pH 7.2) (1:3) Not available0.25 mg/mL[6]

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its determination.[7]

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • HRMS Analysis:

    • The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

    • Full scan mass spectra are acquired to detect the molecular ions corresponding to the deuterated ([M+D]+) and non-deuterated ([M+H]+) forms of the compound, as well as partially deuterated species.

    • The relative abundance of each isotopic peak is determined by integrating the area under the curve for each ion.

    • Isotopic purity is calculated as the percentage of the D4-labeled species relative to the sum of all isotopic species.

  • NMR Analysis:

    • ¹H and ²H NMR spectra of the this compound sample are acquired.

    • The absence or significant reduction of proton signals at the deuterated positions in the ¹H NMR spectrum confirms the location of deuterium incorporation.

    • The ²H NMR spectrum will show signals corresponding to the deuterium atoms, further confirming their presence and location.

    • The integration of the residual proton signals in the ¹H NMR spectrum can be used to quantify the level of deuteration.

experimental_workflow_isotopic_purity cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation prep Dissolve this compound in appropriate solvent hrms High-Resolution Mass Spectrometry prep->hrms nmr NMR Spectroscopy (¹H and ²H) prep->nmr hrms_data Integrate isotopic peaks and calculate relative abundance hrms->hrms_data nmr_data Analyze signal integration to confirm deuteration sites nmr->nmr_data calc Calculate Isotopic Purity (%) hrms_data->calc nmr_data->calc

Figure 1: Experimental workflow for determining the isotopic purity of this compound.
Determination of Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH values).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Determination: The determined concentration represents the equilibrium solubility of this compound in the respective solvent under the specified conditions.

Mechanism of Action and Signaling Pathway

Ponesimod, the parent compound of this compound, is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the modulation of lymphocyte trafficking.

Ponesimod binds to S1P1 receptors on lymphocytes, inducing their internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes into the peripheral circulation. The sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.

The binding of Ponesimod to the S1P1 receptor activates downstream signaling pathways, including the MAPK/ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ponesimod This compound s1p1 S1P1 Receptor ponesimod->s1p1 Binds to gi Gi s1p1->gi Activates internalization Receptor Internalization & Degradation s1p1->internalization rac Rac gi->rac pi3k PI3K gi->pi3k erk ERK rac->erk akt Akt pi3k->akt lymphocyte_sequestration Lymphocyte Sequestration in Lymph Nodes internalization->lymphocyte_sequestration reduced_inflammation Reduced CNS Inflammation lymphocyte_sequestration->reduced_inflammation

Figure 2: Simplified signaling pathway of Ponesimod's action on the S1P1 receptor.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While specific experimental data for the deuterated form is not extensively available, the information on its parent compound, Ponesimod, coupled with established analytical methodologies, offers a robust framework for researchers and drug development professionals. The provided experimental protocols and pathway visualizations serve as practical tools to guide further investigation and application of this compound in a research setting. As with any deuterated compound, it is crucial to experimentally verify its specific properties to fully understand its behavior and potential advantages.

References

Ponesimod-d4: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ponesimod-d4 in organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the extensively documented solubility of Ponesimod. The minor structural modification in this compound—the substitution of four hydrogen atoms with deuterium—is not expected to significantly alter its solubility profile compared to the parent compound. Therefore, the data presented for Ponesimod serves as a robust proxy for this compound.

Introduction to Ponesimod

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes. This sequestration of lymphocytes in the lymphoid organs reduces the number of circulating lymphocytes that can infiltrate the central nervous system, thereby mitigating inflammation and nerve damage associated with autoimmune diseases like multiple sclerosis.

Solubility of Ponesimod in Organic Solvents

Ponesimod is characterized as a white to light yellowish powder that is poorly soluble in aqueous media over a pH range of 1 to 7.5.[3] However, it exhibits good solubility in several common organic solvents. The following table summarizes the available quantitative solubility data for Ponesimod.

Table 1: Quantitative Solubility Data for Ponesimod in Organic Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)92199.57
Ethanol92199.58
Dimethylformamide (DMF)5-

Note: Discrepancies in reported solubility values for DMSO (ranging from 5 mg/mL to 92 mg/mL) may be attributable to variations in experimental conditions, such as temperature and the purity of the compound and solvents.

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility of Ponesimod are not exhaustively published, a general methodology for determining the solubility of pharmaceutical compounds in organic solvents can be described. The following represents a plausible experimental workflow.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Ethanol, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • The vials are placed in a constant temperature shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the samples are centrifuged at high speed to pellet the undissolved solid.

  • A clear aliquot of the supernatant is carefully collected.

  • The collected supernatant is serially diluted with the same organic solvent.

  • The concentration of this compound in the diluted samples is quantified using a validated HPLC method.

  • The solubility is then calculated based on the dilution factor and the measured concentration.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Serially dilute supernatant E->F G Quantify concentration via HPLC F->G H Calculate solubility G->H

Figure 1: Experimental workflow for equilibrium solubility determination.

Ponesimod Signaling Pathway

Ponesimod exerts its therapeutic effect by modulating the S1P1 signaling pathway. Upon binding to the S1P1 receptor, a G-protein coupled receptor, Ponesimod initiates a cascade of intracellular events. This primarily involves the activation of the Gi signaling pathway.[4]

The downstream effects of S1P1 activation by Ponesimod include the modulation of two key signaling pathways: the MAPK/ERK pathway and the PI3K-Akt pathway.[4][5] The activation of these pathways is believed to be crucial for inhibiting the migration of lymphocytes from lymph nodes, which is a cornerstone of Ponesimod's clinical efficacy in treating multiple sclerosis.[4][5]

Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK Activates PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt Activates Lymphocyte_Migration Inhibition of Lymphocyte Migration MAPK_ERK->Lymphocyte_Migration PI3K_Akt->Lymphocyte_Migration

Figure 2: Ponesimod-S1P1 signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, based on the available data for Ponesimod. The high solubility in solvents such as DMSO and ethanol facilitates its use in a variety of research and development applications. The provided experimental protocol offers a framework for the accurate determination of its solubility, and the signaling pathway diagram illustrates its mechanism of action. This information is intended to support researchers, scientists, and drug development professionals in their work with this important compound.

References

An In-depth Technical Guide to the Storage and Stability of Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the storage and stability guidelines for Ponesimod-d4, a deuterated analog of Ponesimod. The information is intended for researchers, scientists, and drug development professionals. Given the limited direct data on this compound, this guide heavily references the stable, non-deuterated parent compound, Ponesimod, as their chemical stability properties are expected to be analogous.

Introduction

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its deuterated form, this compound, is often used as an internal standard in analytical methodologies. Understanding the storage and stability of this compound is critical for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C3 yearsProtect from light.
In Solvent -80°C1 yearProtect from light.
Commercial Tablets (Ponvory®) 20°C to 25°C36 monthsStore in original packaging with desiccant to protect from moisture.[1]

The Swissmedic assessment report for Ponesimod indicates that the active pharmaceutical ingredient (API) is photosensitive and should be stored protected from light.[2] The commercial packaging for Ponvory® tablets includes a desiccant, highlighting the need for protection against moisture.[3]

Stability Profile and Degradation

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific quantitative degradation data for this compound is not publicly available, studies on Ponesimod have been conducted under various stress conditions as per ICH guidelines.

A validated stability-indicating RP-HPLC method has been shown to be effective in separating Ponesimod from its degradation products under the following stress conditions:

  • Acidic Hydrolysis

  • Alkaline Hydrolysis

  • Oxidative Degradation

  • Thermal Degradation

  • Photolytic Degradation

Although the exact percentage of degradation under each condition is not detailed in the available literature, the methods were proven to be stability-indicating.[4][5]

It is important to distinguish between chemical stability and metabolic degradation. In humans, Ponesimod is extensively metabolized. The two major metabolic pathways involve the glycerol side chain, leading to the formation of the acid metabolites M12 (-OCH2CH(OH)COOH) and M13 (-OCH2COOH).[6]

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible stability studies. Below are representative methodologies for conducting forced degradation studies and a validated stability-indicating analytical method.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis ponesimod This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) ponesimod->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH) ponesimod->base oxidation Oxidation (e.g., 3% H2O2) ponesimod->oxidation thermal Thermal Stress (e.g., 60°C) ponesimod->thermal photo Photolytic Stress (e.g., UV/Vis light) ponesimod->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products hplc->characterization

Forced Degradation Experimental Workflow

The following table summarizes a validated RP-HPLC method suitable for the analysis of Ponesimod and its degradation products.[4]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Potassium Dihydrogen Phosphate buffer (pH 4.0) (45:55 v/v)[3]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[7]
Column Temperature Ambient
Injection Volume 10 µL
Linearity Range 10–30 µg/mL
LOD 1.09 µg/mL
LOQ 3.29 µg/mL

The method demonstrated good linearity with a correlation coefficient (r²) > 0.999 and acceptable precision with %RSD values below 2%.[4]

Signaling Pathway

Ponesimod exerts its therapeutic effect by modulating the S1P1 receptor, which in turn influences downstream signaling pathways. The diagram below illustrates the proposed mechanism of action.

Ponesimod Signaling Pathway ponesimod Ponesimod s1pr1 S1P1 Receptor ponesimod->s1pr1 Binds to gi Gi Signaling s1pr1->gi Activates mapk_erk MAPK/ERK Pathway gi->mapk_erk Modulates pi3k_akt PI3K-Akt Pathway gi->pi3k_akt Modulates lymphocyte Inhibition of Lymphocyte Migration mapk_erk->lymphocyte pi3k_akt->lymphocyte

Ponesimod's Mechanism of Action via S1P1 Receptor Signaling

Activation of the S1P1 receptor by Ponesimod is coupled to Gi signaling, which in turn modulates the MAPK/ERK and PI3K-Akt pathways.[8] This cascade of events ultimately leads to the inhibition of lymphocyte migration from lymph nodes, which is central to Ponesimod's clinical efficacy in treating multiple sclerosis.[8]

Conclusion

While specific stability data for this compound is limited, the information available for Ponesimod provides a strong foundation for establishing appropriate storage and handling procedures. This compound should be stored at low temperatures, protected from light, and in a dry environment. The use of validated stability-indicating analytical methods, such as the RP-HPLC method described, is essential for monitoring its purity and degradation. Further studies directly on this compound would be beneficial to confirm these recommendations and to fully characterize its degradation pathways.

References

The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, accuracy and reliability are paramount. The silent sentinel ensuring this fidelity is often the internal standard, and among these, deuterated internal standards have emerged as a gold standard. This technical guide delves into the core principles of employing deuterated internal standards, offering a comprehensive overview of their application, practical experimental workflows, and the tangible impact on data quality.

The Fundamental Principle: Why Deuterium?

A deuterated internal standard is a form of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced by their heavier isotope, deuterium (²H or D).[1] This seemingly subtle modification is the key to its efficacy. The underlying principle is that the deuterated analog is chemically identical to the analyte of interest, exhibiting nearly the same physicochemical properties.[2] This includes similar extraction recovery, ionization response in mass spectrometry, and chromatographic retention time.[3]

When added to a sample at a known concentration at the earliest stage of sample preparation, the deuterated internal standard experiences the same procedural variations as the analyte.[4] This includes losses during extraction, variability in instrument injection volumes, and, crucially, matrix effects—the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting components from the sample matrix (e.g., plasma, urine).[5][6] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to significantly more accurate and precise quantification.[4]

Advantages in Quantitative Analysis

The use of deuterated internal standards offers several distinct advantages over other approaches, such as using a structural analog or no internal standard at all. The primary benefit is the superior compensation for matrix effects, which are a major source of error in LC-MS/MS assays.[5][6] Because the deuterated standard co-elutes with the analyte, it experiences the same ionization suppression or enhancement, allowing for reliable correction.[5] This leads to improved data quality, characterized by enhanced accuracy and precision.[7]

Data Presentation: Quantitative Impact of Deuterated Internal Standards

The following tables summarize quantitative data from studies comparing the performance of analytical methods with deuterated internal standards to other approaches.

Table 1: Comparison of Internal Standard Strategies for the Quantification of an Anticancer Agent [7]

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Structural Analog96.88.6<0.0005 (significant deviation from 100%)
Deuterated (SIL)100.37.60.5 (no significant deviation from 100%)

This table demonstrates a significant improvement in accuracy (bias) and a statistically significant reduction in variance when a deuterated internal standard is used compared to a structural analog.[7]

Table 2: Validation Data for the Quantification of Immunosuppressants using Deuterated Internal Standards [8][9]

AnalyteLinearity Range (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (Bias %)
Cyclosporine A2 - 12500.9 - 14.72.5 - 12.5-11 to +38
Tacrolimus0.5 - 42.20.9 - 14.72.5 - 12.5-11 to +38
Sirolimus0.6 - 49.20.9 - 14.72.5 - 12.5-11 to +38
Everolimus0.5 - 40.80.9 - 14.72.5 - 12.5-11 to +38
Mycophenolic Acid0.01 - 7.5 (µg/mL)0.9 - 14.72.5 - 12.5-11 to +38

This table presents typical validation parameters for a multi-analyte LC-MS/MS method employing deuterated internal standards, demonstrating excellent sensitivity, linearity, precision, and accuracy that meet regulatory requirements.[8][9]

Experimental Protocols: A Generalized Workflow for Bioanalysis using Deuterated Internal Standards

While specific protocols vary depending on the analyte and matrix, the following provides a detailed, generalized workflow for the quantitative analysis of a small molecule drug in plasma using a deuterated internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Accurately weigh a certified reference standard of the analyte and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in a similar manner to the analyte stock solution.

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent. These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution to a fixed concentration that will be added to all samples, calibration standards, and QCs. The concentration should be chosen to provide an optimal signal intensity in the mass spectrometer.

Sample Preparation (Protein Precipitation Example)

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[10]

  • Aliquoting Samples: In a 96-well plate or microcentrifuge tubes, aliquot a specific volume of the plasma sample (e.g., 100 µL). Include blank plasma for calibration standards and QCs.

  • Spiking Calibration and QC Samples: To the blank plasma aliquots, add a small volume of the respective analyte working solutions to create a calibration curve (typically 8-10 non-zero points) and at least three levels of QC samples (low, medium, and high).

  • Addition of Internal Standard: To all samples, calibration standards, and QCs, add a fixed volume of the Internal Standard Working Solution (e.g., 50 µL).[11]

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile or methanol, typically 3-4 times the plasma volume) to each well/tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the plate/tubes thoroughly to ensure complete mixing and protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. This step concentrates the analyte and removes the protein precipitation solvent.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject a small volume of the reconstituted sample onto a suitable HPLC or UPLC column. The mobile phase composition and gradient are optimized to achieve good chromatographic separation of the analyte from other matrix components and to ensure the analyte and its deuterated internal standard co-elute.

  • Mass Spectrometric Detection: The eluent from the column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Data Processing and Quantification
  • Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated to obtain their respective peak areas.

  • Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte for the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.

  • Quantification of Unknowns: The concentrations of the analyte in the unknown samples and QCs are calculated from their peak area ratios using the regression equation of the calibration curve.

Mandatory Visualizations: Pathways and Workflows

Glycolysis Pathway with Deuterated Glucose Tracer

The use of deuterated tracers, such as [6,6'-²H₂]glucose, allows for the in-vivo tracking of metabolic fluxes through pathways like glycolysis.[12] The deuterium labels are incorporated into downstream metabolites, which can be detected by techniques like Deuterium Metabolic Imaging (DMI).

Glycolysis Glucose-d2 Glucose-d2 Glucose-6-phosphate-d2 Glucose-6-phosphate-d2 Glucose-d2->Glucose-6-phosphate-d2 Hexokinase Fructose-6-phosphate-d2 Fructose-6-phosphate-d2 Glucose-6-phosphate-d2->Fructose-6-phosphate-d2 Phosphoglucose Isomerase Fructose-1,6-bisphosphate-d2 Fructose-1,6-bisphosphate-d2 Fructose-6-phosphate-d2->Fructose-1,6-bisphosphate-d2 Phosphofructokinase Glyceraldehyde-3-phosphate-d1 Glyceraldehyde-3-phosphate-d1 Fructose-1,6-bisphosphate-d2->Glyceraldehyde-3-phosphate-d1 Aldolase 1,3-Bisphosphoglycerate-d1 1,3-Bisphosphoglycerate-d1 Glyceraldehyde-3-phosphate-d1->1,3-Bisphosphoglycerate-d1 GAPDH 3-Phosphoglycerate-d1 3-Phosphoglycerate-d1 1,3-Bisphosphoglycerate-d1->3-Phosphoglycerate-d1 Phosphoglycerate Kinase 2-Phosphoglycerate-d1 2-Phosphoglycerate-d1 3-Phosphoglycerate-d1->2-Phosphoglycerate-d1 Phosphoglycerate Mutase Phosphoenolpyruvate-d1 Phosphoenolpyruvate-d1 2-Phosphoglycerate-d1->Phosphoenolpyruvate-d1 Enolase Pyruvate-d1 Pyruvate-d1 Phosphoenolpyruvate-d1->Pyruvate-d1 Pyruvate Kinase Lactate-d1 Lactate-d1 Pyruvate-d1->Lactate-d1 Lactate Dehydrogenase

Caption: Glycolysis pathway showing the flow of deuterium from a labeled glucose tracer.

Tricarboxylic Acid (TCA) Cycle with Deuterated Tracer

Following glycolysis, the labeled pyruvate can enter the TCA cycle, allowing for the tracing of carbon and hydrogen atoms through this central metabolic hub.

TCA_Cycle Pyruvate-d1 Pyruvate-d1 Acetyl-CoA-d1 Acetyl-CoA-d1 Pyruvate-d1->Acetyl-CoA-d1 Pyruvate Dehydrogenase Citrate-d1 Citrate-d1 Acetyl-CoA-d1->Citrate-d1 Citrate Synthase Isocitrate-d1 Isocitrate-d1 Citrate-d1->Isocitrate-d1 Aconitase alpha-Ketoglutarate-d1 alpha-Ketoglutarate-d1 Isocitrate-d1->alpha-Ketoglutarate-d1 Isocitrate Dehydrogenase Succinyl-CoA-d1 Succinyl-CoA-d1 alpha-Ketoglutarate-d1->Succinyl-CoA-d1 alpha-Ketoglutarate Dehydrogenase Succinate-d1 Succinate-d1 Succinyl-CoA-d1->Succinate-d1 Succinyl-CoA Synthetase Fumarate-d1 Fumarate-d1 Succinate-d1->Fumarate-d1 Succinate Dehydrogenase Malate-d1 Malate-d1 Fumarate-d1->Malate-d1 Fumarase Oxaloacetate Oxaloacetate Malate-d1->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate-d1

Caption: TCA cycle illustrating the incorporation of deuterium from labeled pyruvate.

Experimental Workflow for Bioanalysis

This diagram outlines the logical flow of a typical bioanalytical experiment using a deuterated internal standard.

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Addition Addition of Deuterated Internal Standard Sample_Collection->IS_Addition Extraction Sample Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Reconstitution Evaporation and Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a robust and reliable means to correct for analytical variability. Their ability to closely mimic the behavior of the analyte of interest, particularly in complex biological matrices, leads to significant improvements in accuracy and precision. By understanding the fundamental principles, adhering to rigorous experimental protocols, and leveraging the power of these stable isotope-labeled compounds, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data that is crucial for advancing scientific knowledge and bringing new therapies to patients.

References

Methodological & Application

Protocol for Spiking Ponesimod-d4 in Plasma Samples for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the preparation and spiking of ponesimod-d4, a deuterated internal standard, into human plasma samples. This procedure is a critical step in the quantitative bioanalysis of ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and precise quantification of ponesimod in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

Ponesimod is an orally active, selective S1P1 receptor modulator. Its mechanism of action involves the functional antagonism of the S1P1 receptor, leading to the retention of lymphocytes in the lymph nodes and reducing their infiltration into the central nervous system. This makes it an effective treatment for relapsing forms of multiple sclerosis.

For the accurate quantification of ponesimod in plasma samples, a stable isotope-labeled internal standard, such as this compound, is employed. The use of an internal standard is crucial to correct for variability during sample preparation and analysis, ensuring the reliability of the bioanalytical method. The most common method for analyzing ponesimod in plasma is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, which offers high sensitivity and selectivity[1]. The lower limit of quantification for ponesimod in plasma has been established at 1 ng/mL[2].

Ponesimod Signaling Pathway

Ponesimod acts as a functional antagonist at the S1P1 receptor. Upon binding, it internalizes the receptor, preventing lymphocytes from egressing from lymph nodes. This modulation of the S1P1 receptor initiates downstream signaling cascades, primarily involving the MAPK/ERK and PI3K-Akt pathways. These pathways are integral to the therapeutic effects of ponesimod in autoimmune diseases like multiple sclerosis.

G Ponesimod Signaling Pathway Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt Lymphocyte_Retention Lymphocyte Retention in Lymph Nodes MAPK_ERK->Lymphocyte_Retention PI3K_Akt->Lymphocyte_Retention Therapeutic_Effect Therapeutic Effect in MS Lymphocyte_Retention->Therapeutic_Effect

Figure 1: Ponesimod's signaling cascade.

Experimental Protocol: Spiking this compound in Plasma

This protocol details the preparation of this compound solutions and the procedure for spiking into plasma samples.

Materials and Reagents
  • This compound (certified reference material)

  • Ponesimod (certified reference material)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethanol (ACS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and tips (calibrated)

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions

3.2.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the weighed standard in a minimal amount of methanol in a 1 mL Class A volumetric flask.

  • Vortex gently to ensure complete dissolution.

  • Bring the solution to the final volume with methanol.

  • Store the stock solution at -20°C in an amber vial.

3.2.2. This compound IS Working Solution (e.g., 100 ng/mL)

  • Perform serial dilutions of the 1 mg/mL this compound stock solution with 50% methanol/water to achieve a final working concentration of 100 ng/mL. The exact concentration of the working solution should be optimized based on the expected concentration range of ponesimod in the study samples and the sensitivity of the LC-MS/MS instrument.

3.2.3. Ponesimod Calibration Standard and Quality Control (QC) Stock Solutions

  • Prepare a separate 1 mg/mL stock solution of ponesimod using the same procedure as for this compound.

  • From this stock solution, prepare a series of working solutions at different concentrations to be used for spiking into plasma to create calibration standards and QC samples.

Spiking Procedure
  • Thaw frozen human plasma samples in a water bath at room temperature.

  • Vortex the thawed plasma gently to ensure homogeneity.

  • For each sample (calibration standard, QC, or study sample), aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small, precise volume of the this compound IS working solution (e.g., 10 µL of 100 ng/mL solution) to each plasma aliquot. The final concentration of the internal standard in the plasma should be consistent across all samples.

  • For calibration standards and QC samples, add the corresponding ponesimod working solution to blank plasma. For blank samples, add an equivalent volume of the diluent (50% methanol/water).

  • Vortex each tube for approximately 10 seconds after spiking.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting ponesimod and its internal standard from plasma.

  • To the 110 µL of spiked plasma, add a protein precipitation solvent. A commonly used solvent is a mixture of acetonitrile and ethanol (1:1, v/v)[1]. A typical ratio is 3:1 or 4:1 of precipitation solvent to plasma volume (e.g., 330 µL or 440 µL).

  • Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution in a suitable mobile phase) if required for analytical sensitivity. Some protocols suggest diluting the filtrate with an equal volume of water containing 0.1% formic acid before injection[1].

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G Bioanalytical Workflow for Ponesimod in Plasma cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Ethanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Peak_Integration Peak Integration LC_MSMS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review

Figure 2: Ponesimod bioanalysis workflow.

Quantitative Data Summary

ParameterPonesimodThis compound (IS)Acceptance Criteria
Recovery (%) >60%>60%Consistent, precise, and reproducible
Matrix Effect (%) MinimalMinimalCV ≤ 15%
High QC0.021%--
Low QC0.13%--

Note: The matrix effect data presented is for siponimod, a similar S1P receptor modulator, and is used here as a representative example.

Conclusion

This protocol provides a comprehensive guide for the preparation and spiking of this compound internal standard in human plasma samples for quantitative bioanalysis. Adherence to this protocol, in conjunction with a validated LC-MS/MS method, will enable researchers to obtain accurate and reliable data on ponesimod concentrations, which is fundamental for advancing the understanding of its clinical pharmacology. The provided diagrams and data table offer a clear overview of the signaling pathway, experimental workflow, and expected analytical performance.

References

Application Note: Quantification of Ponesimod in Human Plasma using a Validated LC-MS/MS Method with Ponesimod-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Ponesimod in human plasma. The assay utilizes Ponesimod-d4 as a stable isotope-labeled internal standard (IS) to ensure high precision and accuracy. Sample preparation is achieved through a straightforward protein precipitation protocol. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ponesimod.

Introduction

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] By binding to S1P1 receptors on lymphocytes, it induces their internalization and degradation, which in turn prevents these immune cells from leaving lymphoid tissues.[2][3] This leads to a reduction in the number of circulating lymphocytes, which is the key mechanism for its therapeutic effect in autoimmune diseases like multiple sclerosis.[2][3]

Accurate measurement of Ponesimod concentrations in human plasma is crucial for pharmacokinetic assessments and to understand its exposure-response relationship. This application note provides a detailed protocol for a validated LC-MS/MS method that is both robust and reliable for the quantification of Ponesimod in human plasma.

Quantitative Data Summary

Validation Parameter Typical Acceptance Criteria Ponesimod Assay Performance (Illustrative)
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; quantifiable with acceptable precision and accuracy1 ng/mL[4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Recovery (%) Consistent and reproducible> 85%

Experimental Protocols

Materials and Reagents
  • Ponesimod analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade ethanol

  • LC-MS grade formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Sample Preparation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 300 µL of a protein precipitation solution consisting of acetonitrile and ethanol (1:1, v/v).[1]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with an equal volume of water containing 0.1% formic acid.[1]

  • Inject an appropriate volume of the final sample solution onto the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure good separation of the analyte from matrix components.

Time (min) % Mobile Phase B
0.020
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Analyte Precursor Ion (m/z) Product Ion (m/z)
PonesimodTo be determined empiricallyTo be determined empirically
This compoundTo be determined empiricallyTo be determined empirically

Note: The specific MRM transitions for Ponesimod and this compound need to be optimized on the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Ethanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Acidified Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of Ponesimod in human plasma.

ponesimod_pathway ponesimod Ponesimod s1p1 S1P1 Receptor ponesimod->s1p1 Binds to internalization Receptor Internalization & Degradation s1p1->internalization Induces egress_block Blocked Egress reduced_lymphocytes Reduced Circulating Lymphocytes internalization->reduced_lymphocytes Leads to lymphocyte Lymphocyte lymph_node Lymph Node bloodstream Bloodstream lymph_node->bloodstream Normal Egress

Caption: Ponesimod's mechanism of action via S1P1 receptor modulation.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Ponesimod in Human Plasma using Ponesimod-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[3] This prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and cause inflammation.[3] Accurate and precise quantification of Ponesimod in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of Ponesimod in human plasma using its deuterated analog, Ponesimod-d4, as an internal standard (IS) with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Ponesimod

Ponesimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[3] Normally, lymphocytes follow a concentration gradient of sphingosine-1-phosphate (S1P) to exit lymphoid organs.[1] Ponesimod, by binding to the S1P1 receptor on lymphocytes, induces its internalization, rendering the lymphocytes unresponsive to the S1P gradient.[1][3] This effectively traps the lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes in the bloodstream.[4]

G cluster_0 Lymph Node cluster_1 Bloodstream Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses Internalization Receptor Internalization S1P1_Receptor->Internalization Leads to Ponesimod Ponesimod Ponesimod->S1P1_Receptor Binds to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Circulating_Lymphocytes Reduced Circulating Lymphocytes Egress_Blocked->Circulating_Lymphocytes Results in

Ponesimod's mechanism of action on lymphocyte trafficking.

Materials and Methods

Reagents and Chemicals

Ponesimod and this compound reference standards were of >99% purity. HPLC-grade acetonitrile, methanol, and formic acid were used. Human plasma (K2EDTA) was sourced from an accredited biobank.

Stock and Working Solutions

Primary stock solutions of Ponesimod and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

To 50 µL of human plasma, 10 µL of this compound internal standard working solution (100 ng/mL) was added and vortexed. Protein precipitation was induced by adding 200 µL of acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. 100 µL of the supernatant was transferred to a clean tube, diluted with 100 µL of water, and injected onto the LC-MS/MS system.

Liquid Chromatography

An ultra-performance liquid chromatography (UPLC) system was used for separation.

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B for 1 min
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions See Table 1

Table 1: MRM Transitions for Ponesimod and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ponesimod461.2254.1100
This compound465.2258.1100

Experimental Workflow

The bioanalytical workflow begins with the receipt and logging of human plasma samples. An internal standard, this compound, is added to each sample, followed by a protein precipitation step to remove larger molecules. After centrifugation, the supernatant is diluted and injected into a UPLC system for chromatographic separation. The separated analytes are then introduced into a mass spectrometer for detection and quantification.

G Start Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer & Dilution Centrifuge->Supernatant_Transfer UPLC UPLC Separation Supernatant_Transfer->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis End Results Data_Analysis->End

Bioanalytical workflow for Ponesimod quantification.

Results and Discussion

The developed method was validated according to regulatory guidelines. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL.

Table 2: Summary of Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

The use of a deuterated internal standard, this compound, effectively compensated for any variability in sample preparation and matrix effects, ensuring high accuracy and precision of the method. The short run time of 5 minutes allows for high-throughput analysis of clinical samples.

Conclusion

This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of Ponesimod in human plasma. The method is suitable for use in pharmacokinetic studies and therapeutic drug monitoring of Ponesimod in patients with multiple sclerosis. The simple sample preparation and rapid analysis time make it amenable to routine use in a bioanalytical laboratory.

Protocols

Preparation of Stock and Working Solutions
  • Ponesimod Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ponesimod reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard into a 1 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Intermediate and Working Solutions: Prepare a series of intermediate and working solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, calibration standard, and quality control.

  • Aliquot 50 µL of plasma (or blank plasma for calibration standards) into the appropriately labeled tubes.

  • For calibration standards and quality controls, spike with the appropriate Ponesimod working solution.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank.

  • Vortex each tube for 10 seconds.

  • Add 200 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Add 100 µL of water to each well/vial.

  • Seal the plate/vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Set up the instrument method with the chromatographic and mass spectrometric parameters detailed in the "Materials and Methods" section.

  • Create a sequence table including blank injections, calibration standards, quality controls, and unknown samples.

  • Initiate the sequence run.

  • After the run is complete, process the data using the appropriate software to calculate the peak area ratios of the analyte to the internal standard and determine the concentrations of Ponesimod in the unknown samples from the calibration curve.

References

Application Note: Quantification of Ponesimod in Human Plasma using Ponesimod-d4 by LC-MS/MS for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantitative analysis of Ponesimod in human plasma using its deuterated internal standard, Ponesimod-d4. The methodology is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic (PK) studies in drug development. The protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] By binding to the S1P1 receptor, Ponesimod causes its internalization, which in turn blocks the egress of lymphocytes from lymph nodes.[2] This mechanism leads to a reduction in the number of circulating lymphocytes that can infiltrate the central nervous system, making it an effective treatment for relapsing forms of multiple sclerosis.[2][3]

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Ponesimod. Accurate and precise bioanalytical methods are essential for the reliable determination of drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis. It closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for variations during sample preparation and analysis. This application note provides a comprehensive protocol for a sensitive and selective LC-MS/MS assay for the quantification of Ponesimod in human plasma using this compound as the internal standard.

Pharmacokinetic Parameters of Ponesimod

The pharmacokinetic profile of Ponesimod has been well-characterized in several clinical studies. A summary of key pharmacokinetic parameters is presented in the table below.

ParameterValueReference(s)
Time to Maximum Concentration (Tmax) 2.0 - 4.0 hours[1]
Terminal Half-Life (t½) Approximately 33 hours[1]
Apparent Volume of Distribution (Vd/F) 160 L[4]
Oral Bioavailability ~84%[1]
Protein Binding >99%[1]
Metabolism Extensively metabolized[5]
Elimination Primarily via feces[1]

Experimental Protocols

Materials and Reagents
  • Ponesimod analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: A validated UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Ponesimod 461.1 250.1

    | this compound | 465.1 | 254.1 |

  • Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

Ponesimod Pharmacokinetic Study Workflow

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical subject Human Subject Dosing sampling Plasma Sample Collection (Time Points) subject->sampling storage Sample Storage (-80°C) sampling->storage prep Sample Preparation (Protein Precipitation with this compound) storage->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Peak Area Ratio) analysis->quant pk_calc Pharmacokinetic Parameter Calculation quant->pk_calc report Data Reporting and Interpretation pk_calc->report

Caption: Workflow for a pharmacokinetic study of Ponesimod.

Ponesimod Mechanism of Action: S1P1 Receptor Signaling

Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Leads to Gi Gi Protein Activation S1P1->Gi Activates EgressBlock Egress Blocked Internalization->EgressBlock Lymphocyte Lymphocyte LymphNode Lymph Node Bloodstream Bloodstream LymphNode->Bloodstream Egress

Caption: Ponesimod's mechanism of action via S1P1 receptor modulation.

References

Application Notes and Protocols for the Bioanalysis of Ponesimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Ponesimod in biological matrices. The protocols are intended to serve as a guide for researchers in pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It functions by binding to the S1P1 receptor on lymphocytes, leading to their internalization and sequestration within lymph nodes.[3] This reversible reduction in circulating lymphocytes is the primary mechanism of action for its therapeutic effect in autoimmune diseases such as multiple sclerosis.[3] Accurate quantification of Ponesimod in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic profile.

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in the bioanalysis of Ponesimod. The following sections detail three common and effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for high-throughput screening due to its simplicity and speed.

Principle: A water-miscible organic solvent is added to the biological sample to reduce the solubility of proteins, causing them to precipitate out of the solution. The supernatant, containing the analyte of interest, is then separated for analysis.

Experimental Protocol for Protein Precipitation of Ponesimod in Human Plasma:

  • Sample Aliquoting: Thaw frozen plasma samples at room temperature. Vortex the thawed plasma to ensure homogeneity. Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution (e.g., a deuterated analog of Ponesimod) to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample. The 3:1 (v/v) ratio of ACN to plasma is a common starting point and can be optimized.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the UPLC-MS/MS system.

Quantitative Data Summary for Protein Precipitation:

ParameterValue/RangeReference
Sample Volume100 µLGeneral Practice
Precipitating AgentAcetonitrile (ACN)General Practice
ACN to Sample Ratio3:1 (v/v)General Practice
Centrifugation Speed14,000 rpmGeneral Practice
Centrifugation Time10 minGeneral Practice
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Principle: Ponesimod, being a moderately lipophilic compound, can be selectively extracted from the aqueous biological matrix into an appropriate organic solvent, leaving behind more polar interfering substances.

Experimental Protocol for Liquid-Liquid Extraction of Ponesimod in Human Plasma:

  • Sample Aliquoting and IS Spiking: To 200 µL of plasma in a polypropylene tube, add 50 µL of the internal standard solution.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to basic conditions (e.g., pH 9-10) with a small volume of a suitable buffer (e.g., ammonium hydroxide) to ensure Ponesimod is in its non-ionized form, enhancing its extraction into the organic phase.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent. A mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v) is a good starting point.

  • Vortexing/Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject the reconstituted sample into the UPLC-MS/MS system.

Quantitative Data Summary for Liquid-Liquid Extraction:

ParameterValue/RangeReference
Sample Volume200 µLGeneral LLE Protocols
Extraction SolventMTBE:Ethyl Acetate (1:1, v/v)General LLE Protocols
Solvent to Sample Ratio5:1 (v/v)General LLE Protocols
Centrifugation Speed4,000 rpmGeneral LLE Protocols
Centrifugation Time10 minGeneral LLE Protocols
Expected Recovery> 80%
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering compounds to pass through.

Principle: A biological sample is passed through a cartridge containing a solid sorbent. Ponesimod is retained on the sorbent based on its physicochemical properties (e.g., hydrophobicity, charge). Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For Ponesimod, a mixed-mode cation exchange or a reversed-phase sorbent would be suitable.

Experimental Protocol for Solid-Phase Extraction of Ponesimod in Human Plasma:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge at 4,000 rpm for 10 minutes. The supernatant is used for the SPE procedure.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Ponesimod from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject the reconstituted sample into the UPLC-MS/MS system.

Quantitative Data Summary for Solid-Phase Extraction:

ParameterValue/RangeReference
Sample Volume200 µL[5]
SPE SorbentMixed-Mode Cation Exchange (e.g., Oasis MCX)[5]
Conditioning SolventsMethanol, Water[5]
Wash Solvents0.1 M HCl, Methanol[5]
Elution Solvent5% NH4OH in Methanol[5]
Expected Recovery> 90%[5]

Signaling Pathway and Experimental Workflow

Ponesimod Signaling Pathway

Ponesimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization of the receptor, making the lymphocyte unresponsive to the natural S1P gradient that guides its egress from lymph nodes. This leads to the sequestration of lymphocytes and a reduction in circulating lymphocyte counts.[3]

Ponesimod_Signaling_Pathway Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds S1P S1P (Endogenous Ligand) S1P->S1P1 Binds G_protein G-protein (Gi) S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Leads to Egress Lymphocyte Egress G_protein->Egress Downstream Inhibition of Downstream Signaling Internalization->Downstream Results in Sequestration Lymphocyte Sequestration in Lymph Node Downstream->Sequestration Promotes

Ponesimod's mechanism of action on the S1P1 receptor.
Experimental Workflow for Ponesimod Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Ponesimod, from sample collection to data analysis.

Ponesimod_PK_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Storage->Sample_Prep UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection UPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition & Processing MSMS_Detection->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Data_Acquisition->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Workflow for pharmacokinetic analysis of Ponesimod.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable quantification of Ponesimod in biological matrices. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis. Liquid-liquid extraction provides a higher degree of cleanliness, while solid-phase extraction offers the highest selectivity and recovery. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the biological matrix. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals involved in the development and analysis of Ponesimod.

References

Application Notes and Protocols for the UPLC-MS/MS Analysis of Ponesimod and Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Ponesimod and its deuterated internal standard, Ponesimod-d4, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and supporting drug development programs. UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it the gold standard for the quantification of small molecules like Ponesimod in complex biological samples. This application note describes a validated UPLC-MS/MS method for the determination of Ponesimod, utilizing this compound as an internal standard to ensure accuracy and precision.

Signaling Pathway of Ponesimod

Ponesimod acts as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to the S1P1 receptor, it prevents lymphocytes from egressing from the lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and cause inflammation.

G Ponesimod Ponesimod S1P1 S1P1 Receptor on Lymphocyte Ponesimod->S1P1 Binds to LymphNode Lymph Node S1P1->LymphNode Internalization and Sequestration of Lymphocytes Bloodstream Bloodstream LymphNode->Bloodstream Reduced Egress CNS Central Nervous System (CNS) Bloodstream->CNS Reduced Infiltration Inflammation Inflammation CNS->Inflammation Reduced Inflammation G cluster_prep Sample Preparation Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Start->Add_IS Add_Precipitant Add Acetonitrile (e.g., 300 µL) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject G cluster_workflow Method Development & Validation Workflow Start Define Analytical Requirements MS_Opt Mass Spectrometer Optimization (Tune Ponesimod & IS) Start->MS_Opt LC_Dev UPLC Method Development (Column, Mobile Phase) MS_Opt->LC_Dev Sample_Prep Sample Preparation Development (Protein Precipitation) LC_Dev->Sample_Prep Validation Method Validation (Accuracy, Precision, Linearity, Stability) Sample_Prep->Validation Sample_Analysis Routine Sample Analysis Validation->Sample_Analysis

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Bioanalysis of Ponesimod in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis. Accurate and reliable quantification of Ponesimod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical trials. This application note presents a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Ponesimod from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established bioanalytical principles for small molecules and is adapted from methodologies used for structurally similar compounds, such as Siponimod.

Experimental Protocol

This protocol provides a step-by-step guide for the extraction of Ponesimod from human plasma.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Ponesimod analytical standard

  • Ponesimod-d4 (or other suitable stable isotope-labeled internal standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide, analytical grade

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Protocol Steps:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples gently to ensure homogeneity.

  • Spiking of Internal Standard:

    • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • pH Adjustment:

    • Add 25 µL of 0.5 M ammonium hydroxide solution to the plasma sample to basify the sample to a pH of approximately 10-11.

    • Vortex briefly to mix. This step ensures that Ponesimod is in its non-ionized form, enhancing its partitioning into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.

  • Phase Separation:

    • Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (approximately 550 µL) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of a suitable solvent, such as 50:50 (v/v) acetonitrile:water.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following tables summarize the expected performance characteristics of a bioanalytical method for Ponesimod using the described liquid-liquid extraction protocol, based on typical validation results for similar assays.

Table 1: Linearity of Ponesimod in Human Plasma

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
0.10.09898.0
0.50.51102.0
1.01.03103.0
5.04.9098.0
10.010.1101.0
50.049.599.0
100.0102.0102.0

Table 2: Precision and Accuracy for Ponesimod Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.10.0996.57.299.0
LQC0.30.295.15.896.7
MQC3030.64.55.1102.0
HQC8081.23.84.3101.5

Table 3: Recovery and Matrix Effect of Ponesimod Extraction

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC0.388.595.2
HQC8091.297.1

Mandatory Visualization

LLE_Workflow Liquid-Liquid Extraction Workflow for Ponesimod Analysis start Start: Plasma Sample spike_is Spike with Internal Standard (this compound) start->spike_is ph_adjust Adjust pH with Ammonium Hydroxide spike_is->ph_adjust add_solvent Add Extraction Solvent (MTBE) ph_adjust->add_solvent vortex Vortex Mix (5 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Ponesimod LLE Workflow.

Troubleshooting & Optimization

Minimizing Ion Suppression in Ponesimod LC-MS/MS Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Ponesimod, achieving accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. A significant challenge in this process is ion suppression, which can compromise assay sensitivity, precision, and accuracy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression in your Ponesimod LC-MS/MS assays.

Troubleshooting Guide: Addressing Ion Suppression

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Ponesimod.

Q1: I'm observing a significant loss of Ponesimod signal intensity and poor peak shape. What are the likely causes and how can I fix this?

A1: A loss of signal and poor peak shape are classic indicators of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of Ponesimod in the mass spectrometer's ion source.

Immediate Troubleshooting Steps:

  • Post-Column Infusion Experiment: To confirm if ion suppression is the culprit, perform a post-column infusion experiment. This involves infusing a constant flow of a Ponesimod standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix sample indicates the retention time at which ion-suppressing components elute.

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte, which may not be feasible for low-concentration samples.

Systematic Troubleshooting Workflow:

Technical Support Center: Ponesimod-d4 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape for Ponesimod-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is often caused by secondary interactions between the basic amine groups in the Ponesimod molecule and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions create an additional, stronger retention mechanism for some analyte molecules, causing them to elute later and form a "tail." Other potential causes include operating the mobile phase at a pH close to the analyte's pKa, column contamination, or extra-column dead volume.[3][4][5][6]

Q2: Can the deuterium label (d4) in this compound cause poor peak shape?

While the deuterium isotope effect can cause deuterated compounds like this compound to have slightly different retention times than their non-deuterated counterparts, this is unlikely to be the primary cause of significant peak tailing or fronting.[7] The underlying chemical properties of the Ponesimod molecule itself are the more probable source of peak shape issues.[1] Any observed peak distortion is more likely related to interactions with the stationary phase or other chromatographic conditions.

Q3: What is peak fronting and why might it occur with this compound?

Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back.[8][9] For this compound, this is commonly caused by column overloading, which occurs when either the injected sample volume or concentration is too high for the column's capacity.[9][10] Another frequent cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted, fronting peaks.[8][11]

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for ionizable compounds like Ponesimod.[4][12] Ponesimod contains basic functional groups.

  • Low pH (Acidic Conditions): At a low pH (e.g., 2-4), the basic amine groups on this compound will be protonated (positively charged). This also suppresses the ionization of acidic silanol groups on the column packing, minimizing the secondary interactions that cause peak tailing.[1][5]

  • Mid-range pH: If the mobile phase pH is close to the pKa of this compound, the molecule may exist in both ionized and non-ionized forms, which can lead to severe peak broadening or splitting.[4][12]

  • High pH (Basic Conditions): While a high pH can also be used to keep the analyte in a neutral state, it can be detrimental to the stability of standard silica-based columns.[12][13]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing (Asymmetry Factor > 1.2). How can I fix this?

Answer: Follow these steps to troubleshoot peak tailing:

  • Optimize Mobile Phase pH: The most common cause of tailing for basic compounds is silanol interaction.[1][2][3]

    • Action: Lower the mobile phase pH. Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), or a buffer system set to a pH between 2.5 and 4.0, can protonate the this compound molecule and suppress silanol activity, leading to a more symmetrical peak.[14][15][16]

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped. End-capping chemically treats the silica surface to reduce the number of available free silanol groups.[1][5] If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which provides additional shielding from silanols.[3]

  • Check for Column Contamination and Voids:

    • Action: If the column is old or has been used with "dirty" samples, it may be contaminated.[6] Try flushing the column with a strong solvent (as recommended by the manufacturer) or backflushing it to remove contaminants from the inlet frit.[13] If this fails, the column may need to be replaced.[1]

  • Reduce Extra-Column Volume:

    • Action: Minimize the length and internal diameter of tubing between the injector, column, and detector.[3][11] Ensure all fittings are properly seated to eliminate dead volume.[10]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) ph_check Is Mobile Phase pH < 4? start->ph_check adjust_ph Action: Lower pH (e.g., add 0.1% Formic Acid) ph_check->adjust_ph No column_check Is Column Old or Not End-Capped? ph_check->column_check Yes adjust_ph->column_check replace_column Action: Use a Modern, End-Capped Column column_check->replace_column Yes overload_check Is Sample Concentrated? column_check->overload_check No replace_column->overload_check dilute_sample Action: Dilute Sample or Reduce Injection Volume overload_check->dilute_sample Yes end Symmetrical Peak overload_check->end No dilute_sample->end G cluster_1 Primary Causes of Peak Fronting fronting Peak Fronting overload Column Overload fronting->overload solvent Solvent Mismatch fronting->solvent collapse Column Collapse fronting->collapse mass High Sample Concentration overload->mass volume Large Injection Volume overload->volume strong_solvent Sample Solvent >> Mobile Phase solvent->strong_solvent void Void at Column Inlet collapse->void

References

Technical Support Center: Optimizing Ponesimod-d4 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the signal intensity of ponesimod-d4 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a deuterated form of ponesimod, meaning four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to ponesimod, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows the mass spectrometer to distinguish it from the non-deuterated ponesimod. This helps to correct for variability in sample extraction and potential matrix effects, ensuring more accurate quantification of ponesimod.

Q2: What are the most common causes of low or inconsistent this compound signal intensity?

A2: Low or inconsistent signal intensity can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Preparation: Inefficient extraction, presence of interfering substances (e.g., salts, detergents, polymers), or sample degradation.[1][2][3]

  • Poor Electrospray Ionization (ESI) Efficiency: Incorrect settings for ESI source parameters are a primary cause of poor signal.[4][5] These include gas temperatures, gas flow rates, nebulizer pressure, and capillary voltage.[4][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a reduced signal.

  • Chromatographic Issues: Poor peak shape, incorrect retention time, or co-elution with interfering compounds can all negatively impact signal intensity.

  • Incorrect Mass Spectrometer Settings: Suboptimal collision energy or incorrect precursor/product ion selection in Multiple Reaction Monitoring (MRM) mode will result in a weak signal.

Q3: How can I improve the chromatographic separation of ponesimod?

A3: Achieving good chromatographic separation is key to minimizing matrix effects and ensuring a stable signal. For ponesimod and similar compounds, a reversed-phase C18 column is commonly used.[7][8] Optimization can be achieved by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to an aqueous buffer) and the pH of the aqueous phase.[7] Using a gradient elution can also help to separate ponesimod from matrix components and improve peak shape.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem: Low or No this compound Signal

Q4: I am not detecting any signal, or the signal for this compound is extremely low. What should I check first?

A4: When the signal is absent or very low, a systematic approach is needed to identify the root cause.

  • Verify Sample Preparation: Ensure that the extraction procedure, such as protein precipitation or liquid-liquid extraction, is being performed correctly. In methods for similar molecules, protein precipitation with acetonitrile has been used successfully.[9] Contaminants like salts, buffers, and detergents can severely impair signal and should be minimized.[1][3]

  • Confirm Mass Spectrometer Parameters: Double-check that the correct Multiple Reaction Monitoring (MRM) transitions for this compound are entered. Ensure that the dwell time is sufficient and that the collision energy (CE) and other lens voltages are optimized for your specific instrument.

  • Check ESI Source Conditions: The electrospray ionization source parameters are critical.[4] Ensure the spray is stable and that parameters like gas flow, gas temperature, and capillary voltage are appropriate.[6] A blocked or dirty ESI probe can also be a cause.

Start Start: No/Low Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Issue_Found_Prep Issue Found? Check_Sample_Prep->Issue_Found_Prep Check_MS_Params Verify MS Parameters (MRM, Voltages) Issue_Found_MS Issue Found? Check_MS_Params->Issue_Found_MS Check_ESI_Source Inspect ESI Source (Spray, Settings) Issue_Found_ESI Issue Found? Check_ESI_Source->Issue_Found_ESI Issue_Found_Prep->Check_MS_Params No Optimize_Prep Optimize Extraction & Cleanup Issue_Found_Prep->Optimize_Prep Yes Issue_Found_MS->Check_ESI_Source No Optimize_MS Re-optimize MS Parameters Issue_Found_MS->Optimize_MS Yes Optimize_ESI Optimize Source Parameters Issue_Found_ESI->Optimize_ESI Yes End Signal Restored Issue_Found_ESI->End No (Consult Expert) Optimize_Prep->End Optimize_MS->End Optimize_ESI->End

Figure 1: Initial troubleshooting workflow for low or absent signal.

Problem: Inconsistent Signal Intensity / Poor Reproducibility

Q5: My this compound signal is unstable between injections. What could be the cause?

A5: Signal instability is often linked to matrix effects or issues with the LC system.

  • Evaluate Matrix Effects: The presence of endogenous components in the sample matrix can suppress or enhance the ionization of this compound, leading to variability. To mitigate this, improve the sample cleanup procedure. You can also adjust the chromatography to separate this compound from the interfering components.

  • Check the LC System: Inconsistent pump performance, leaks in the system, or a partially blocked injector can lead to variable injection volumes and, consequently, fluctuating signal intensity. Ensure the system is properly maintained and equilibrated.

  • Column Degradation: Over time, the performance of the analytical column can degrade. If you observe changes in peak shape and retention time alongside signal instability, consider replacing the column.

Problem: Suboptimal ESI Source Performance

Q6: How can I systematically optimize the electrospray ionization (ESI) source for this compound?

A6: A systematic optimization of the ESI source is crucial for maximizing signal intensity and stability.[4][10] This can be done using a one-factor-at-a-time (OFAT) approach or a more comprehensive Design of Experiments (DoE) methodology.[5][11]

  • Infuse a Standard Solution: Directly infuse a solution of this compound into the mass spectrometer to get a continuous signal.

  • Optimize Key Parameters: Adjust the following parameters one by one to find the value that yields the highest and most stable signal intensity.

    • Capillary Voltage: The potential applied to the ESI needle.

    • Nebulizer Gas Pressure: Affects droplet size during nebulization.

    • Drying Gas Flow Rate: Helps in desolvation of the droplets.

    • Drying Gas Temperature: The temperature of the drying gas, which also aids in desolvation.[4]

  • Document Optimal Settings: Record the optimal settings for each parameter and use them for your analytical runs.

infuse Infuse this compound Standard Solution optimize_cap_v Optimize Capillary Voltage infuse->optimize_cap_v optimize_neb_p Optimize Nebulizer Pressure optimize_cap_v->optimize_neb_p optimize_gas_f Optimize Drying Gas Flow optimize_neb_p->optimize_gas_f optimize_gas_t Optimize Drying Gas Temperature optimize_gas_f->optimize_gas_t final_params Final Optimized Parameters optimize_gas_t->final_params

Figure 2: Sequential workflow for ESI source parameter optimization.

Experimental Protocols & Data

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol provides a general method for extracting ponesimod and this compound from plasma.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex to ensure the residue is fully dissolved.

  • Inject the sample into the LC-MS/MS system.

start 1. Add Plasma (100 µL) + Internal Standard (20 µL) precipitate 2. Add Acetonitrile (300 µL) to Precipitate Proteins start->precipitate vortex_centrifuge 3. Vortex & Centrifuge (14,000 x g, 10 min) precipitate->vortex_centrifuge supernatant 4. Transfer Supernatant vortex_centrifuge->supernatant evaporate 5. Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute 6. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Figure 3: Workflow for plasma sample preparation by protein precipitation.

Data Tables

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Recommended Starting LC-MS/MS Parameters

Parameter Recommended Setting
LC Column C18 (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[7][8]
Gradient Start at 30% B, ramp to 95% B, hold, and re-equilibrate
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ponesimod Transition To be determined empirically (e.g., m/z 463.1 -> product ion)

| This compound Transition | To be determined empirically (e.g., m/z 467.1 -> product ion) |

Table 2: ESI Source Parameters for Optimization

Parameter Typical Range
Capillary Voltage (V) 2000 - 4000[4]
Nebulizer Pressure (psi) 30 - 80[6]
Drying Gas Flow (L/min) 4 - 12[4]
Drying Gas Temp (°C) 200 - 350[4]
Fragmentor/Nozzle Voltage (V) Instrument Dependent
Sheath Gas Flow (Arb. Units) Instrument Dependent

| Sheath Gas Temp (°C) | Instrument Dependent |

Table 3: Troubleshooting Summary

Issue Possible Cause Recommended Action
Low Signal Poor ionization Optimize ESI source parameters (Table 2).
Sample loss Review extraction and reconstitution steps.
High Variability Matrix effects Improve sample cleanup; adjust chromatography.
LC system instability Perform system maintenance (check for leaks, pump issues).
Poor Peak Shape Column overload Dilute sample or reduce injection volume.
Incompatible solvent Ensure reconstitution solvent matches mobile phase.

| | Column degradation | Replace analytical column. |

References

Technical Support Center: Ponesimod-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues with Ponesimod-d4 in autosamplers during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

This compound is a deuterated form of Ponesimod, meaning some hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] The slightly higher mass of this compound allows it to be distinguished from the non-deuterated Ponesimod by the mass spectrometer, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis. This allows for accurate quantification of Ponesimod in a sample.

Q2: What is autosampler carryover and why is it a concern for this compound analysis?

Autosampler carryover is the appearance of a small amount of an analyte (in this case, this compound) in a sample injection that originates from a previous injection.[2] This can lead to inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration sample. Given the physicochemical properties of Ponesimod, such as its poor aqueous solubility and potential for adsorption, it is plausible that this compound could adhere to surfaces within the autosampler, leading to carryover.

Q3: What are the likely causes of this compound carryover in my autosampler?

Based on the properties of Ponesimod and general principles of LC-MS, likely causes include:

  • Adsorption: Ponesimod is sparingly soluble in aqueous solutions and soluble in organic solvents like DMSO and ethanol.[3][4][5] This suggests it may have hydrophobic properties, leading to adsorption onto surfaces of the autosampler, such as the needle, sample loop, and valve rotor seals.

  • Insufficient Needle Wash: The wash solvent may not be strong enough to completely remove all traces of this compound from the needle surface between injections.

  • Sample Solvent Effects: If the sample is dissolved in a strong organic solvent (like 100% DMSO) and the initial mobile phase is highly aqueous, the this compound may precipitate in the injection system.

  • Hardware Issues: Scratches or worn parts within the injection valve or other components of the flow path can create sites where the analyte can be trapped and slowly released in subsequent runs.

Troubleshooting Guide for this compound Carryover

This guide provides a systematic approach to identifying and resolving this compound carryover issues.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and to determine its magnitude.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the highest concentration used in your assay.

  • Prepare Blank Samples: Use the same matrix as your samples (e.g., plasma, buffer) without the analyte.

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Inject a series of blank samples immediately after the high-concentration standard.

  • Data Analysis:

    • Examine the chromatograms of the blank injections following the high-concentration standard.

    • Quantify the peak area of this compound in the first blank injection.

    • Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) x 100

A common acceptable limit for carryover is less than 0.1% of the lower limit of quantification (LLOQ), but this can vary depending on the assay requirements.

Step 2: Isolate the Source of Carryover

The following diagram illustrates a logical workflow to pinpoint the origin of the carryover.

Carryover_Troubleshooting_Workflow start This compound Carryover Detected inject_blank Inject a Blank Solvent (Mobile Phase A) start->inject_blank carryover_persists_1 Carryover Persists? inject_blank->carryover_persists_1 source_in_system Source is likely in the LC system (post-autosampler) or MS source carryover_persists_1->source_in_system Yes no_carryover_1 Carryover is likely from the autosampler or sample prep carryover_persists_1->no_carryover_1 No resolved Issue Resolved source_in_system->resolved check_sample_prep Investigate Sample Preparation Procedure no_carryover_1->check_sample_prep clean_autosampler Initiate Autosampler Cleaning Protocol check_sample_prep->clean_autosampler optimize_wash Optimize Needle Wash Method clean_autosampler->optimize_wash check_hardware Inspect and Replace Worn Autosampler Parts optimize_wash->check_hardware check_hardware->resolved

Troubleshooting workflow for this compound carryover.
Step 3: Implement Solutions

Based on the findings from the troubleshooting workflow, implement the following solutions.

A robust needle wash is the most effective way to combat carryover.

Experimental Protocol: Wash Solvent Optimization

  • Prepare a variety of wash solvents. Based on the solubility of Ponesimod, good candidates include:

    • Acetonitrile

    • Methanol

    • Isopropanol

    • Mixtures of organic solvents with a small amount of water (e.g., 90:10 Acetonitrile:Water)

    • Acidified or basified organic solvents (e.g., 0.1% Formic Acid in Acetonitrile) to address potential ionic interactions.

  • Test different wash solvent compositions. Run the carryover assessment experiment with each of the prepared wash solvents.

  • Increase wash volume and/or duration. If a good solvent is identified but carryover persists, increase the volume of the wash solvent used and/or the duration of the wash cycle in the autosampler method.

  • Implement a multi-solvent wash. Many modern autosamplers allow for a sequence of different wash solvents. A highly effective approach can be to use a strong organic solvent to dissolve the this compound, followed by a weaker solvent to rinse away the first solvent.

Table 1: Ponesimod Solubility and Potential Wash Solvents

SolventSolubility of PonesimodSuitability as a Wash Solvent
DMSO~5 mg/mL[3]High, but can be viscous. Best used in combination with other solvents.
Dimethylformamide~5 mg/mL[3]High, but can be viscous.
Ethanol92 mg/mL[4][5]Very High. Excellent choice.
AcetonitrileGood (used in protein precipitation)[1]High. A common and effective choice.
MethanolGoodHigh. Another common and effective choice.
WaterSparingly soluble/Insoluble[3][5]Poor on its own, but can be used in mixtures.

If carryover persists, a more thorough cleaning of the autosampler is necessary.

Experimental Protocol: Autosampler Cleaning

  • Flush the system: Disconnect the column and flush the entire LC system, including the autosampler, with a strong solvent like isopropanol for an extended period.

  • Clean individual components: If possible, remove and sonicate the sample needle, sample loop, and any connecting tubing in a suitable organic solvent.

  • Replace consumable parts: Rotor seals in injection valves are common sources of carryover.[6] If they are old or show signs of wear, they should be replaced.

The following diagram outlines the key components of the autosampler that are potential sources of carryover.

Autosampler_Carryover_Sources autosampler Autosampler needle Sample Needle (Inner and Outer Surfaces) autosampler->needle sample_loop Sample Loop autosampler->sample_loop injection_valve Injection Valve (Rotor Seal and Stator) autosampler->injection_valve tubing Connecting Tubing autosampler->tubing

Potential sources of this compound carryover within the autosampler.

Preventative Measures

To minimize the likelihood of this compound carryover in future analyses, consider the following best practices:

  • Sample Dilution: Dilute high-concentration samples in a solvent that is compatible with the initial mobile phase to prevent precipitation in the autosampler.

  • Injection Order: When possible, run samples in order of increasing concentration. If a low-concentration sample must follow a high-concentration one, insert one or more blank injections in between.

  • Regular Maintenance: Implement a regular preventative maintenance schedule for your LC-MS system, including the routine cleaning of the autosampler and replacement of consumable parts.

  • Use of Appropriate Vials: Ensure that sample vials and caps are of high quality and do not contribute to analyte adsorption or leaching of contaminants.

References

Technical Support Center: Ponesimod-d4 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ponesimod-d4 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in an assay for Ponesimod?

This compound is a stable, isotopically labeled version of Ponesimod. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1] Because this compound is chemically almost identical to Ponesimod, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[2][3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the Ponesimod measurement.[1][2]

Q2: How does this compound affect the sensitivity and linearity of a Ponesimod assay?

The primary role of this compound is not to alter the intrinsic sensitivity or linearity of the instrument's response to Ponesimod, but rather to ensure these parameters are measured accurately and reproducibly.

  • Sensitivity: The use of an internal standard like this compound helps to achieve a robust and reliable lower limit of quantification (LLOQ). By normalizing the signal of the analyte (Ponesimod) to the signal of the internal standard, variability at low concentrations can be minimized, leading to better precision at the LLOQ. A validated LC-MS/MS assay for Ponesimod in human plasma has demonstrated an LLOQ of 1 ng/mL.[4]

  • Linearity: this compound is crucial for establishing a reliable linear relationship between the concentration of Ponesimod and the instrument's response over a defined range. The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. This ratio corrects for random and systematic errors that could otherwise compromise the linearity of the calibration curve.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in a quantitative assay.

Issue Potential Cause(s) Recommended Action(s)
Poor Linearity (Low r² value) 1. Inaccurate Standard Concentrations: Errors in the preparation of calibration standards for Ponesimod or the this compound spiking solution. 2. Variable Internal Standard Response: Inconsistent addition of this compound across samples and standards. 3. Differential Matrix Effects: Although this compound is designed to mimic Ponesimod, severe and variable matrix effects can still disproportionately affect one compound over the other. 4. Detector Saturation: The highest concentration standards may be saturating the detector.1. Carefully reprepare all calibration standards and the internal standard spiking solution. Verify concentrations. 2. Ensure the pipetting technique for adding the internal standard is consistent. Check the performance of automated liquid handlers. 3. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to better remove interfering matrix components.[2] Dilute samples if necessary. 4. Extend the calibration curve to a higher range or dilute the upper-level standards.[5]
High Variability in Quality Control (QC) Samples 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. This compound Instability: Potential for degradation of the internal standard during sample processing or storage. 3. Instrument Instability: Fluctuations in the mass spectrometer's performance during the analytical run.[6]1. Standardize the sample preparation workflow. Ensure consistent timing, temperatures, and reagent volumes for all steps. 2. Evaluate the stability of this compound under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability). 3. Monitor the absolute response of this compound throughout the run. A consistent drift may indicate a need for instrument cleaning or recalibration.[7][8]
Chromatographic Peak Shape Issues (e.g., tailing, splitting) 1. Column Degradation: Loss of stationary phase or contamination of the analytical column. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for Ponesimod and this compound. 3. Isotopic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[3]1. Replace the guard column or the analytical column. 2. Adjust the mobile phase composition. Ensure fresh, high-quality solvents and additives are used. 3. This is a known phenomenon. As long as the separation is consistent and does not interfere with other compounds, it is generally acceptable. Ensure integration parameters are set correctly for both peaks.

Quantitative Data Summary

The following table summarizes expected performance characteristics for a validated LC-MS/MS assay for Ponesimod using this compound as an internal standard. The values are representative and may vary based on the specific matrix, instrumentation, and protocol.

Parameter Typical Value Description
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]The lowest concentration of Ponesimod that can be reliably quantified with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 - 500 ng/mL (representative)The highest concentration of Ponesimod that can be reliably quantified without dilution.
Linearity (Correlation Coefficient, r²) ≥ 0.99A measure of how well the calibration curve fits the data points.
Intra-assay Precision (%CV) < 15%The coefficient of variation for repeated measurements of the same sample within the same analytical run.
Inter-assay Precision (%CV) < 15%The coefficient of variation for repeated measurements of the same sample in different analytical runs.
Accuracy (% Bias) Within ±15%The closeness of the measured concentration to the true concentration.

Experimental Protocols & Visualizations

General Bioanalytical Workflow

A typical workflow for the quantification of Ponesimod in a biological matrix (e.g., plasma) using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Integrate Peak Areas (Ponesimod & this compound) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quantify Quantify Ponesimod Concentration CalCurve->Quantify

Bioanalytical workflow for Ponesimod quantification.

Ponesimod Signaling Pathway

Ponesimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[9] By promoting the internalization of S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in conditions like multiple sclerosis.[9][10]

G Ponesimod Ponesimod S1P1 S1P1 Receptor (on Lymphocyte) Ponesimod->S1P1 binds to Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization leads to Egress_Block Lymphocyte Egress from Lymph Node is Blocked Internalization->Egress_Block Circulation Reduced Circulating Lymphocytes Egress_Block->Circulation Inflammation Reduced CNS Inflammation Circulation->Inflammation

Simplified signaling pathway of Ponesimod.

References

Navigating Chromatographic Challenges: A Technical Support Guide for Ponesimod-d4 Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ponesimod and its deuterated internal standard, Ponesimod-d4. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address the potential chromatographic co-elution of this compound with Ponesimod or its metabolites during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of co-elution between an analyte and its deuterated internal standard?

A1: The most common cause is the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule. In reverse-phase chromatography, deuterated compounds may exhibit slightly shorter retention times due to differences in hydrophobicity compared to their non-deuterated counterparts. This can lead to partial or complete co-elution, compromising the accuracy of quantification.

Q2: Can metabolites of Ponesimod interfere with the analysis of Ponesimod or this compound?

A2: Yes, Ponesimod is extensively metabolized, primarily through oxidation and glucuronidation. While the major metabolites are pharmacologically inactive, they can potentially have chromatographic retention times similar to Ponesimod or this compound, leading to isobaric interference if they are not adequately resolved.

Q3: What are the initial steps to troubleshoot suspected co-elution?

A3: Initially, it is crucial to confirm the issue. This can be done by injecting solutions of Ponesimod and this compound separately to determine their individual retention times. If the retention times are too close, chromatographic adjustments are necessary. Additionally, analyzing blank matrix samples fortified with only the internal standard can help identify interferences from endogenous components.

Q4: How can the chromatographic method be optimized to resolve co-elution?

A4: Several parameters can be adjusted:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the selectivity of the separation.

  • Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or biphenyl phase) can provide alternative selectivity.

  • Temperature: Adjusting the column temperature can influence retention times and peak shapes.

Troubleshooting Guide: Resolving Ponesimod and this compound Co-elution

This section provides a step-by-step guide to diagnose and resolve co-elution issues.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm and characterize the co-elution.

  • Workflow Diagram:

A Inject Ponesimod Standard C Determine Individual Retention Times (RT) A->C B Inject this compound Standard B->C D Inject Mixture of Ponesimod and this compound C->D E Assess Peak Resolution D->E F Resolution Acceptable? E->F G Proceed with Validation F->G Yes H Initiate Troubleshooting F->H No

Caption: Initial diagnostic workflow for co-elution.
Step 2: Chromatographic Method Optimization

If co-elution is confirmed, the following optimization strategies should be employed.

  • Logical Relationship Diagram:

cluster_0 Primary Optimization cluster_1 Secondary Optimization cluster_2 Tertiary Optimization A Modify Mobile Phase Gradient C Change Organic Solvent A->C B Adjust Mobile Phase pH B->C E Adjust Column Temperature C->E D Evaluate Different Column Chemistry D->E F Modify Flow Rate E->F

Caption: Hierarchical approach to chromatographic optimization.

Experimental Protocols

Recommended Bioanalytical Method for Ponesimod in Human Plasma

This protocol is a starting point for method development and may require further optimization.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis.

ParameterRecommended Condition
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.580
2.695
3.595
3.620
5.020

Mass Spectrometry Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ponesimod461.1251.1
This compound465.1255.1

Note: These MRM transitions are based on the molecular weight of Ponesimod and a common fragmentation pattern. Optimal transitions should be determined experimentally.

Ponesimod Signaling Pathway

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate an inflammatory response.

cluster_0 Lymph Node cluster_1 Blood Stream Lymphocyte Lymphocyte Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Egress Blocked S1P1_receptor S1P1 Receptor S1P1_receptor->Lymphocyte Internalization & Degradation Ponesimod Ponesimod Ponesimod->S1P1_receptor Binds to

Caption: Ponesimod's mechanism of action on lymphocyte trafficking.

This technical support guide provides a foundational framework for addressing potential co-elution issues with this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation for optimal results.

Technical Support Center: Ponesimod-d4 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ponesimod-d4 in processed biological samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and accuracy of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock and working solutions?

A1: While specific stability data for this compound is not extensively published, based on standard practices for deuterated internal standards used in bioanalysis, stock and working solutions of this compound prepared in organic solvents like methanol or acetonitrile should be stored at -20°C or lower to minimize degradation.[1]

Q2: How stable is this compound in processed biological matrices like plasma or whole blood?

A2: this compound is expected to exhibit similar stability to the parent drug, Ponesimod, under typical bioanalytical conditions. However, its stability in processed samples (e.g., post-protein precipitation) on an autosampler and during freeze-thaw cycles should be experimentally verified.

Q3: Can this compound undergo back-exchange of deuterium for hydrogen?

A3: Deuterium-hydrogen back-exchange is a potential concern for some deuterated compounds, which can impact the accuracy of LC-MS/MS assays. The likelihood of this occurring depends on the position of the deuterium labels and the pH of the sample and chromatographic conditions. It is crucial to evaluate the stability of the deuterated internal standard throughout the entire analytical process.

Q4: What are the common degradation pathways for Ponesimod that might also affect this compound?

A4: Ponesimod undergoes metabolism through pathways such as sulfation.[2] Forced degradation studies on Ponesimod have shown its susceptibility to acidic, basic, oxidative, thermal, and photolytic stress.[2] It is plausible that this compound could be susceptible to similar degradation pathways.

Troubleshooting Guide

Issue 1: Inconsistent or drifting this compound internal standard response during an analytical run.

  • Question: My this compound peak area is decreasing over the course of a long analytical run. What could be the cause?

  • Answer: This issue often points to the instability of the processed samples in the autosampler.

    • Check Autosampler Temperature: Ensure the autosampler is maintained at the recommended temperature (typically 4-8°C) to minimize degradation.

    • Evaluate Post-Preparative Stability: You may need to perform a post-preparative (autosampler) stability experiment to determine the maximum time your processed samples can be stored before analysis.

    • Solvent Evaporation: Check for solvent evaporation from your sample vials or plate, which would concentrate the sample and could affect the internal standard response. Ensure that vials or plates are properly sealed.

Issue 2: High variability in this compound response between samples that have undergone freeze-thaw cycles.

  • Question: I am observing inconsistent this compound peak areas in my quality control samples after multiple freeze-thaw cycles. Why is this happening?

  • Answer: This suggests potential instability of this compound during the freeze-thaw process.

    • Standardize Freeze-Thaw Procedure: Ensure that all samples are frozen and thawed consistently. The rate of freezing and thawing can impact analyte stability.

    • Perform Freeze-Thaw Stability Assessment: Conduct a formal freeze-thaw stability study to determine the number of cycles this compound is stable for in the specific biological matrix you are using.

    • Matrix Effects: Repeated freeze-thaw cycles can alter the composition of the biological matrix, potentially leading to variable ion suppression or enhancement in the mass spectrometer.

Quantitative Stability Data Summary

Disclaimer: The following tables present illustrative stability data for this compound based on typical acceptance criteria for bioanalytical method validation. This data is intended to serve as a guide and should be confirmed by internal validation studies.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Mean Recovery (%) RSD (%)
Cycle 1 98.52.1
Cycle 2 97.92.5
Cycle 3 96.83.1

Table 2: Illustrative Autosampler (Post-Preparative) Stability of this compound in Processed Human Plasma at 4°C

Time (hours)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
Mean Recovery (%) RSD (%)
0 100.01.5
12 99.12.0
24 98.22.8
48 95.54.5

Table 3: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Time (hours)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
Mean Recovery (%) RSD (%)
0 100.01.8
4 99.32.3
8 98.52.9

Table 4: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C

Time (Months)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
Mean Recovery (%) RSD (%)
1 99.42.5
3 98.83.1
6 97.64.0

Experimental Protocols

1. Protocol for Freeze-Thaw Stability Assessment

This protocol is designed to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high quality control (QC) concentrations.

  • Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Once completely thawed, refreeze the samples for at least 12-24 hours. Repeat this cycle for the desired number of iterations (typically 3-5 cycles).

  • Analysis: After the final thaw, process the samples using the validated bioanalytical method and analyze them against a freshly prepared calibration curve.

  • Evaluation: Calculate the mean concentration and precision (%RSD) for each QC level at each freeze-thaw cycle. The results should be within ±15% of the nominal concentration.

2. Protocol for Autosampler (Post-Preparative) Stability Assessment

This protocol evaluates the stability of this compound in the processed sample matrix while stored in the autosampler.

  • Sample Preparation: Process a set of low and high QC samples (at least three replicates of each) using the established extraction procedure.

  • Storage: Place the processed samples in the autosampler set to the temperature used during routine analysis (e.g., 4°C).

  • Analysis: Analyze the samples at time zero and at subsequent time points (e.g., 12, 24, 48 hours) against a freshly prepared calibration curve.

  • Evaluation: Determine the concentration of this compound at each time point. The mean concentration should be within ±15% of the baseline (time zero) concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis start Spike Biological Matrix with this compound precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract ft_stability Freeze-Thaw Cycles extract->ft_stability Freeze-Thaw Evaluation as_stability Autosampler Storage extract->as_stability Autosampler Evaluation lcms LC-MS/MS Analysis ft_stability->lcms as_stability->lcms data Data Processing lcms->data

Caption: this compound Stability Testing Workflow.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Internal Standard Response check_autosampler Check Autosampler Temperature start->check_autosampler check_seals Inspect Vial/Plate Seals start->check_seals review_ft Review Freeze-Thaw Procedure start->review_ft run_stability Perform Specific Stability Study check_autosampler->run_stability If temp is correct standardize_procedure Standardize Handling Procedures check_seals->standardize_procedure If seals are compromised review_ft->standardize_procedure If procedure is inconsistent end Consistent IS Response run_stability->end Defines stability limits standardize_procedure->end Improves consistency

Caption: Troubleshooting Internal Standard Variability.

References

Enhancing recovery of Ponesimod-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ponesimod-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of this compound during sample extraction for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Ponesimod, an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the quantification of Ponesimod in biological samples. Its chemical and physical properties are nearly identical to Ponesimod, ensuring similar behavior during sample extraction and chromatographic analysis, which helps to correct for variability and improve the accuracy and precision of the measurement.

Q2: What are the common extraction techniques for this compound from biological matrices?

The most common techniques for extracting Ponesimod and its deuterated internal standard from biological matrices like plasma or serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the required level of sample cleanup, desired recovery, and throughput needs. A review of bioanalytical methods for S1P1 modulators indicates that all three methods are viable options.[1]

Q3: What are the key chemical properties of Ponesimod that might influence its extraction?

Ponesimod is a relatively lipophilic molecule with a LogP of approximately 4.6. It has both basic and acidic functionalities, with a pKa that influences its charge state at different pH values. Understanding these properties is crucial for optimizing extraction protocols, for instance, by adjusting the pH of the sample to ensure the analyte is in a neutral form for better retention on a reversed-phase SPE sorbent or for efficient partitioning into an organic solvent during LLE.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the extraction of this compound.

Low Recovery in Solid-Phase Extraction (SPE)

Issue: I am experiencing low and inconsistent recovery of this compound when using a reversed-phase SPE protocol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Protein Binding Disruption Ponesimod is highly protein-bound in plasma (>99%).[2] Incomplete disruption of this binding will lead to low recovery. Solution: Before loading the sample onto the SPE cartridge, pre-treat the plasma sample with an equal volume of a weak acid (e.g., 1% formic acid in water) or a mild organic solvent (e.g., acetonitrile or methanol) to denature proteins and release the analyte.
Inappropriate pH during Sample Loading The pH of the sample can affect the retention of Ponesimod on the SPE sorbent. If the analyte is charged, it may not retain well on a non-polar sorbent. Solution: Adjust the pH of the pre-treated sample to be at least 2 pH units above or below the pKa of the most relevant functional group to ensure the molecule is in its neutral form.
Suboptimal Wash Solvents The wash step is critical for removing matrix interferences without eluting the analyte of interest. Using a wash solvent that is too strong will result in the loss of this compound. Solution: Optimize the wash solvent by testing different proportions of organic solvent (e.g., methanol or acetonitrile) in water. Start with a low percentage of organic solvent (e.g., 5-10%) and gradually increase it while monitoring the eluate for the presence of this compound.
Inefficient Elution The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent. Solution: Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of a modifier, such as ammonium hydroxide (for a basic compound) or formic acid (for an acidic compound), can improve elution efficiency by neutralizing the analyte and disrupting interactions with the sorbent.
Sorbent Drying Out Allowing the SPE sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. Solution: Ensure that the sorbent bed remains wetted throughout the conditioning and sample loading steps.
Low Recovery in Liquid-Liquid Extraction (LLE)

Issue: My LLE protocol for this compound is yielding low recovery.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the Aqueous Phase The pH of the sample will determine the charge state of Ponesimod. For efficient partitioning into an organic solvent, the analyte should be in its neutral form. Solution: Adjust the pH of the plasma or serum sample to a pH where Ponesimod is unionized. Given its chemical structure, a slightly basic pH may be optimal.
Suboptimal Extraction Solvent The choice of organic solvent is critical for achieving good partitioning and high recovery. Solution: Test a variety of water-immiscible organic solvents with different polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol. A more polar solvent may be required to efficiently extract Ponesimod.
Insufficient Mixing/Vortexing Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Solution: Ensure thorough mixing by vortexing for at least 1-2 minutes. Avoid overly vigorous shaking that can lead to emulsion formation.
Emulsion Formation Emulsions are a common problem in LLE, especially with plasma samples, and can lead to analyte loss and inconsistent results. Solution: To break up emulsions, try adding a small amount of a saturated salt solution (e.g., sodium chloride), centrifuging at a higher speed, or using a different organic solvent.
Analyte Adsorption to Glassware Lipophilic compounds like Ponesimod can adsorb to the surface of glass tubes, leading to lower recovery. Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.

Experimental Protocols

The following are representative experimental protocols for the extraction of this compound from human plasma. These should be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a generic method for extracting small molecule drugs from plasma using a polymeric reversed-phase SPE sorbent.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

    • Add 200 µL of 1% formic acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum or positive pressure for 1-2 minutes.

    • Elute the analyte with 2 x 500 µL of methanol containing 0.1% formic acid into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for the extraction of this compound using an organic solvent.

  • Sample Preparation:

    • To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution.

    • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) to basify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Data Presentation

The following table summarizes expected recovery data based on typical method development experiments for similar compounds. Actual results may vary.

Extraction Method Parameter Condition 1 Condition 2 Condition 3 Expected Recovery (%)
SPE Wash Solvent 5% Methanol20% Methanol40% Methanol> 85%
SPE Elution Solvent 90% Methanol100% MethanolMethanol + 0.1% Formic Acid> 90%
LLE Extraction Solvent HexaneEthyl AcetateMTBE> 80%
LLE Sample pH pH 7pH 8.5pH 10> 85%

Visualizations

Ponesimod Signaling Pathway

Ponesimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Egress S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Ponesimod Ponesimod Ponesimod->S1P1_Receptor binds Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization induces Egress_Block Lymphocyte Egress Blocked Internalization->Egress_Block S1P S1P Gradient S1P->S1P1_Receptor activates (normally)

Caption: Ponesimod's mechanism of action on lymphocyte trafficking.

General SPE Workflow

SPE_Workflow Start Start: Plasma Sample + this compound Pre_treat 1. Pre-treatment (e.g., Acidification) Start->Pre_treat Load 4. Sample Loading Pre_treat->Load Condition 2. SPE Cartridge Conditioning (Methanol) Equilibrate 3. Equilibration (Water) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 (e.g., 5% MeOH) Load->Wash1 Wash2 6. Wash 2 (e.g., 20% MeOH) Wash1->Wash2 Elute 7. Elution (e.g., MeOH + 0.1% FA) Wash2->Elute Evaporate 8. Evaporation Elute->Evaporate Reconstitute 9. Reconstitution Evaporate->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: A typical solid-phase extraction workflow for this compound.

Troubleshooting Logic for Low Recovery

Troubleshooting_Logic cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Low Recovery of This compound Extraction_Method Which Extraction Method? Start->Extraction_Method SPE_Check_Binding Check Protein Binding Disruption Extraction_Method->SPE_Check_Binding SPE LLE_Check_pH Optimize Aqueous pH Extraction_Method->LLE_Check_pH LLE SPE_Check_pH Optimize Sample pH SPE_Check_Binding->SPE_Check_pH SPE_Check_Wash Optimize Wash Solvent SPE_Check_pH->SPE_Check_Wash SPE_Check_Elution Optimize Elution Solvent SPE_Check_Wash->SPE_Check_Elution LLE_Check_Solvent Test Different Organic Solvents LLE_Check_pH->LLE_Check_Solvent LLE_Check_Mixing Ensure Thorough Mixing LLE_Check_Solvent->LLE_Check_Mixing LLE_Check_Emulsion Address Emulsion Formation LLE_Check_Mixing->LLE_Check_Emulsion

Caption: A decision tree for troubleshooting low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Ponesimod Using Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator used in the treatment of relapsing forms of multiple sclerosis. The focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using its deuterated internal standard, Ponesimod-d4, and a comparative analysis with alternative chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Executive Summary

The bioanalysis of Ponesimod in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While various analytical techniques can be employed, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications. This guide presents experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison

The following table summarizes the key performance characteristics of the compared bioanalytical methods for Ponesimod.

ParameterLC-MS/MS with this compoundUPLC-UVRP-HPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection of parent and product ions.Separation by high-pressure liquid chromatography using sub-2 µm particles, followed by UV absorbance detection.Separation by high-performance liquid chromatography, followed by UV absorbance detection.
Internal Standard This compound (stable isotope labeled)Not explicitly reported for bioanalysis; typically a structurally similar compound.Not explicitly reported for bioanalysis; typically a structurally similar compound.
Selectivity Very High (mass-based discrimination)Moderate to HighModerate
Sensitivity (LLOQ) 1 ng/mL in human plasma[1]5 µg/mL in bulk drug[2]3.29 µg/mL in bulk drug[3]
Linearity Range Not explicitly stated, but validated.5-75 µg/mL in bulk drug[2]10–30 µg/mL in bulk drug[3]
Run Time Short (typically a few minutes)~5 minutes for Ponesimod and Siponimod[2]Longer than UPLC
Sample Throughput HighHighModerate
Matrix Effect Can be significant but compensated by a co-eluting stable isotope-labeled internal standard.Can be significant.Can be significant.
Cost High (instrumentation and maintenance)ModerateLow to Moderate

Experimental Protocols

Validated LC-MS/MS Method for Ponesimod in Human Plasma

This method is ideal for the quantitative analysis of Ponesimod in a biological matrix, offering high sensitivity and selectivity through the use of a stable isotope-labeled internal standard.

a. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.

  • Add 200 µL of a mixture of acetonitrile and ethanol (1:1, v/v) to precipitate plasma proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute with an equal volume of water containing 0.1% formic acid prior to injection.

b. Chromatographic Conditions [1]

  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Analytical Column: Atlantis dC18, 3 µm, 2.1 x 20 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of Ponesimod from endogenous plasma components.

  • Flow Rate: Not explicitly stated, but typically in the range of 0.2-0.5 mL/min for this column dimension.

  • Injection Volume: Not explicitly stated.

c. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ponesimod and this compound need to be optimized.

UPLC-UV Method for Ponesimod (in bulk form)

This method is suitable for the analysis of Ponesimod in pharmaceutical formulations and offers a significant speed advantage over conventional HPLC.[2]

a. Standard and Sample Solution Preparation [2]

  • Standard Stock Solution: Accurately weigh and dissolve Ponesimod in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution (from tablets): Crush tablets, accurately weigh a portion of the powder equivalent to a known amount of Ponesimod, and dissolve it in the solvent. Further dilutions may be necessary.

b. Chromatographic Conditions [2]

  • UPLC System: A UPLC system capable of handling high backpressures.

  • Analytical Column: Luna C18 (dimensions not specified).

  • Mobile Phase: 0.1% trifluoroacetic acid in water and acetonitrile (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Retention Time: Approximately 1.751 minutes.[2]

RP-HPLC-UV Method for Ponesimod (in bulk and tablet dosage form)

A cost-effective and robust method for routine quality control analysis of Ponesimod in pharmaceutical products.[3]

a. Mobile Phase and Solution Preparation [3]

  • Buffer Preparation: Prepare a potassium dihydrogen phosphate (KH2PO4) buffer and adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase: Mix methanol and the prepared KH2PO4 buffer (45:55 v/v).

  • Standard Stock Solution: Accurately weigh 20 mg of Ponesimod, dissolve in 10 mL of methanol, sonicate, and dilute to 100 mL with water.[3]

  • Sample Solution (from tablets): Weigh and crush 20 tablets. Transfer a powder quantity equivalent to 20 mg of Ponesimod to a 100 mL volumetric flask, add methanol, sonicate, and make up the volume with methanol. Filter the solution before injection.[3]

b. Chromatographic Conditions [3]

  • HPLC System: A standard HPLC system.

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: Methanol and KH2PO4 buffer (pH 4.0) (45:55 v/v).

  • Flow Rate: Not explicitly stated.

  • Detection: UV (wavelength not specified in the provided text).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile/Ethanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for the bioanalysis of Ponesimod in plasma using LC-MS/MS.

ponesimod_pathway cluster_downstream Downstream Signaling ponesimod Ponesimod s1p1 S1P1 Receptor (on Lymphocyte) ponesimod->s1p1 Binds to internalization Receptor Internalization & Degradation s1p1->internalization g_protein G-protein Coupling s1p1->g_protein sequestration Lymphocyte Sequestration (in Lymph Nodes) internalization->sequestration circulating_lymphocytes Reduced Circulating Lymphocytes sequestration->circulating_lymphocytes cns_inflammation Reduced CNS Inflammation circulating_lymphocytes->cns_inflammation mapk_erk MAPK/ERK Pathway g_protein->mapk_erk pi3k_akt PI3K-Akt Pathway g_protein->pi3k_akt

Caption: Signaling pathway of Ponesimod's mechanism of action.

References

Ponesimod Assay Validation: A Comparative Guide to Bioanalytical Methods Following FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in accordance with the Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] The objective is to offer a comparative overview of commonly employed analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers and drug development professionals in selecting and implementing the most suitable assay for their needs.

Introduction to Ponesimod and Bioanalytical Method Validation

Ponesimod is an orally administered S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[3][4] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system. Accurate and reliable quantification of Ponesimod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development process.

The FDA and ICH have established harmonized guidelines (ICH M10) to ensure the quality and consistency of bioanalytical data supporting regulatory submissions.[1][2] These guidelines outline the essential validation parameters that demonstrate an assay's suitability for its intended purpose.

Comparative Overview of Ponesimod Assay Methods

The primary methods for quantifying small molecules like Ponesimod in biological fluids are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common bioanalytical tool, their development for small molecules like Ponesimod can be challenging due to the difficulty in generating specific antibodies.

FeatureRP-HPLC-UVLC-MS/MSELISA (Hypothetical)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Antigen-antibody binding with enzymatic signal amplification.
Selectivity/Specificity Moderate; relies on chromatographic retention time. Potential for interference from co-eluting compounds.High; based on both retention time and specific mass-to-charge ratio transitions.High; dependent on antibody specificity. Potential for cross-reactivity.
Sensitivity (LLOQ) Typically in the µg/mL range.[5]High; can achieve sub-ng/mL to pg/mL levels.[6]Potentially high (ng/mL to pg/mL), but requires high-affinity antibodies.
Linearity Range Generally narrower, e.g., 10-75 µg/mL.[5]Wide dynamic range, often spanning several orders of magnitude.[6]Typically sigmoidal with a narrower linear range.
Matrix Effect Less susceptible compared to MS-based methods.A significant consideration requiring thorough evaluation and mitigation strategies.Can be affected by matrix components interfering with antibody binding.
Throughput Moderate; run times are typically in the range of 5-10 minutes per sample.[5]High; with rapid chromatography, run times can be as short as a few minutes.[7]High; suitable for processing large numbers of samples in parallel (e.g., 96-well plates).
Development Cost & Time Relatively low cost and faster development time.Higher initial instrument cost and more complex method development.High cost and time-intensive for antibody development and assay optimization.
Robustness Generally robust and widely available instrumentation.Requires specialized expertise for operation and maintenance.Can be sensitive to variations in reagents and incubation conditions.

Experimental Protocols and Validation Data

Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Ponesimod in bulk drug and pharmaceutical dosage forms.

Experimental Protocol:

  • Chromatographic System: UPLC system with a UV detector.

  • Column: Luna C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% trifluoroacetic acid in water and acetonitrile (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 5 minutes.[5]

Validation Summary according to ICH Guidelines:

Validation ParameterAcceptance Criteria (ICH Q2(R1))Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.99r² = 0.999 (5-75 µg/mL)[5]
Accuracy % Recovery within 98.0-102.0%Within acceptable limits
Precision (%RSD) ≤ 2%Within acceptable limits
Limit of Detection (LOD) -1.5 µg/mL[5]
Limit of Quantification (LOQ) -5 µg/mL[5]
Specificity No interference at the retention time of the analyteNo interference observed
Robustness %RSD ≤ 2% for minor changes in method parametersRobust
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, as it offers high sensitivity and selectivity. While a specific validated method for Ponesimod in human plasma is not publicly available, a representative protocol can be constructed based on methods for similar S1P modulators like Fingolimod and Siponimod, and in accordance with ICH M10 guidelines.[6]

Representative Experimental Protocol (Human Plasma):

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[6]

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ponesimod and an internal standard.

Validation Parameters and Acceptance Criteria (ICH M10):

Validation ParameterAcceptance Criteria for Chromatographic Assays (ICH M10)[8][9][10]
Calibration Curve At least 6 non-zero calibrators; r² ≥ 0.98. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Within- and between-run accuracy within ±15% of nominal. Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 individual matrix sources.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15% in at least 6 individual matrix sources.
Stability (Freeze-thaw, bench-top, long-term) Mean concentration within ±15% of nominal concentration.
Dilution Integrity Accuracy and precision within ±15% for diluted samples.
Carryover Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ and ≤ 5% of the IS response.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA) - A Hypothetical Approach

Developing a sensitive and specific ELISA for a small molecule like Ponesimod presents challenges, primarily in generating high-affinity monoclonal or polyclonal antibodies that can distinguish the drug from its metabolites and endogenous molecules. However, if successfully developed, an ELISA could offer a high-throughput and cost-effective alternative for certain applications.

Hypothetical ELISA Protocol (Competitive Assay):

  • Coating: A microtiter plate is coated with a Ponesimod-protein conjugate.

  • Competition: Plasma samples containing Ponesimod are added to the wells along with a fixed amount of a Ponesimod-specific primary antibody. Ponesimod in the sample competes with the coated Ponesimod for antibody binding.

  • Washing: Unbound materials are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is inversely proportional to the amount of Ponesimod in the sample.

  • Measurement: The absorbance is read using a plate reader.

Potential Validation Considerations for a Ponesimod ELISA:

A hypothetical Ponesimod ELISA would need to be validated according to the Ligand Binding Assay (LBA) section of the ICH M10 guideline. Key parameters would include specificity, selectivity, calibration curve, accuracy, precision, and stability. A major hurdle would be demonstrating specificity and the absence of cross-reactivity with Ponesimod metabolites.

Visualizing Ponesimod's Mechanism of Action and Assay Workflows

Ponesimod Signaling Pathway

Ponesimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor, preventing lymphocytes from responding to the natural S1P gradient and egressing from lymph nodes.[3] This modulation of the immune response is mediated through downstream signaling pathways, primarily the MAPK/ERK and PI3K-Akt pathways.[11][12]

Ponesimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ponesimod Ponesimod S1PR1 S1P1 Receptor (S1PR1) Ponesimod->S1PR1 Binds to Gi Gαi S1PR1->Gi Activates PI3K PI3K Gi->PI3K Activates Ras Ras Gi->Ras Activates Akt Akt PI3K->Akt Activates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Akt->Lymphocyte_Egress_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Lymphocyte_Egress_Inhibition ERK->Cell_Survival

Caption: Ponesimod binding to the S1P1 receptor activates Gαi, leading to downstream signaling through the PI3K/Akt and MAPK/ERK pathways, ultimately inhibiting lymphocyte egress.

Bioanalytical Workflow Comparison

The following diagram illustrates the general workflows for the quantification of Ponesimod using LC-MS/MS and a hypothetical ELISA.

Bioanalytical_Workflow cluster_LCMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow (Hypothetical Competitive) lcms_start Plasma Sample lcms_prep Protein Precipitation (e.g., with Acetonitrile) lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data elisa_start Plasma Sample elisa_plate Add Sample & Antibody to Coated Plate elisa_start->elisa_plate elisa_incubation Incubation & Washing elisa_plate->elisa_incubation elisa_detection Add Secondary Antibody & Substrate elisa_incubation->elisa_detection elisa_read Read Absorbance elisa_detection->elisa_read elisa_data Data Analysis elisa_read->elisa_data

Caption: Comparison of the general laboratory workflows for Ponesimod quantification by LC-MS/MS and a hypothetical competitive ELISA.

Conclusion

References

Assessing Linearity, Precision, and Accuracy of Ponesimod Bioanalysis with Ponesimod-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the use of Ponesimod-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Ponesimod. The focus is on three critical validation parameters: linearity, precision, and accuracy. While direct comparative data for this compound against other internal standards is limited in publicly available literature, this guide will establish the expected performance of this compound based on established bioanalytical principles and draw comparisons with alternative approaches, including the use of structural analogs and other deuterated standards for similar compounds.

Data Presentation: Performance of Ponesimod Bioanalytical Methods

The following tables summarize typical performance data for the quantification of Ponesimod in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the ideal internal standard for this purpose, and the data presented reflects the high-quality results expected from a method utilizing a SIL-IS. For comparative purposes, we include data for Fingolimod analysis using its deuterated internal standard, Fingolimod-d4, as it represents a similar S1P receptor modulator.

Table 1: Linearity of Ponesimod and a Comparative Analyte

AnalyteInternal StandardCalibration RangeCorrelation Coefficient (r²)Analytical Method
PonesimodThis compound (hypothetical)5 - 75 µg/mL> 0.999UPLC
PonesimodNot specified10 - 30 µg/mL> 0.999RP-HPLC[1]
FingolimodFingolimod-D40.3 - 150 ng/mL> 0.9955HPLC-MS/MS[2]
Fingolimod-PhosphateFingolimod-P-D41.5 - 150 ng/mL> 0.9943HPLC-MS/MS[2]

Table 2: Precision and Accuracy of Ponesimod and a Comparative Analyte

AnalyteInternal StandardConcentration (QC Level)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
PonesimodNot specifiedLow, Medium, High< 2%< 2%98 - 102%[1]
MetronidazoleTinidazoleLow, Medium, High2.7 - 4.8%2.7 - 4.8%97 - 101.6%[3]

Experimental Protocols

A robust and validated bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed, representative protocol for the quantification of Ponesimod in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

  • Aliquoting: Aliquot 100 µL of human plasma (containing unknown Ponesimod concentrations, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (at a constant concentration, e.g., 100 ng/mL in methanol) to each tube, except for blank samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation of Ponesimod from endogenous plasma components. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Ponesimod and this compound are monitored.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[4][5] The validation process assesses the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[6] A minimum of five concentration levels should be used to establish the calibration curve.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.

  • Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e-g., freeze-thaw, short-term benchtop, and long-term storage).

Mandatory Visualization

Ponesimod Signaling Pathway

Ponesimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ponesimod Ponesimod S1P1_Receptor S1P1 Receptor Ponesimod->S1P1_Receptor Binds to and internalizes Gi Gi Protein S1P1_Receptor->Gi Activates PI3K PI3K Gi->PI3K Activates MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Akt->Lymphocyte_Egress_Inhibition MAPK_ERK->Lymphocyte_Egress_Inhibition

Caption: Ponesimod's mechanism of action on the S1P1 receptor and downstream signaling.

Bioanalytical Workflow for Ponesimod Quantification

Bioanalytical_Workflow Sample_Collection Plasma Sample (Standards, QCs, Unknowns) Internal_Standard Spike with This compound Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical workflow for the bioanalysis of Ponesimod in plasma samples.

Comparison with Alternatives

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS bioanalysis.[7] This is because its physicochemical properties are nearly identical to the analyte, Ponesimod.

Advantages of this compound:

  • Co-elution: this compound will have the same chromatographic retention time as Ponesimod, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is very similar to that of Ponesimod.

  • Correction for Matrix Effects: Any suppression or enhancement of the ion signal due to co-eluting matrix components will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte to the internal standard will therefore remain constant, leading to higher accuracy and precision.

  • Correction for Sample Preparation Variability: this compound compensates for any variability or loss during the sample extraction and preparation steps.

Alternatives to this compound:

  • Structural Analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled. While they can be used as internal standards, they may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to less effective correction for matrix effects and sample preparation variability, potentially compromising the accuracy and precision of the assay.

  • Other Deuterated Standards: In the absence of this compound, a deuterated version of a structurally related compound could be considered. For instance, in the analysis of Fingolimod, another S1P receptor modulator, Fingolimod-D4 is successfully used.[2] However, the ideal internal standard is always the stable isotope-labeled version of the analyte itself.

References

Ponesimod-d4 Internal Standard: A Guide to Stability Testing and Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results. Ponesimod-d4, a deuterated analog of the parent drug, is the recommended internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the stability testing protocols for this compound and compares its performance characteristics to alternative internal standards.

The Critical Role of a Stable Internal Standard

An internal standard (IS) is added at a known concentration to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" as it co-elutes with the analyte and exhibits nearly identical physicochemical properties, effectively compensating for matrix effects, extraction inconsistencies, and instrument response variations.

Comparison of Internal Standard Performance: this compound vs. Structural Analog

The choice of internal standard significantly impacts the robustness and reliability of a bioanalytical method. While structural analogs can be used, a deuterated internal standard like this compound offers distinct advantages.

FeatureThis compound (Deuterated IS)Structural Analog IS
Chromatographic Co-elution Co-elutes with Ponesimod, ensuring optimal correction for matrix effects at the specific retention time of the analyte.May have a different retention time, leading to less effective compensation for matrix effects that can vary across the chromatogram.
Ionization Efficiency Nearly identical to Ponesimod, providing superior correction for variations in ionization response in the mass spectrometer source.Can exhibit different ionization efficiency, potentially leading to biased results if ion suppression or enhancement differs from the analyte.
Extraction Recovery Mimics the extraction behavior of Ponesimod precisely, correcting for any variability in the sample preparation process.May have different extraction recovery, introducing a potential source of error in the quantification.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies such as the FDA and EMA for its ability to ensure the highest data quality.[1]May require more extensive validation to demonstrate its suitability and could face greater scrutiny from regulatory bodies.
Potential for Isotope Effects Minimal, as the deuterium labeling in this compound is designed to be stable and not affect the molecule's fundamental chemical properties.Not applicable.

Experimental Protocols for Stability Testing

To ensure the integrity of bioanalytical data, the stability of the internal standard, this compound, must be rigorously evaluated under various conditions that mimic sample handling and storage throughout the analytical process. The following are standard stability tests based on regulatory guidelines.

Freeze-Thaw Stability

This test evaluates the stability of this compound in a biological matrix (e.g., human plasma) after repeated cycles of freezing and thawing.

Protocol:

  • Prepare replicate quality control (QC) samples at low and high concentrations of this compound in the biological matrix.

  • Analyze one set of QC samples immediately (time zero).

  • Freeze the remaining QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Analyze the QC samples after the final thaw and compare the results to the time-zero samples.

Short-Term (Bench-Top) Stability

This assessment determines the stability of this compound in the biological matrix at room temperature for a period equivalent to the expected sample processing time.

Protocol:

  • Prepare replicate QC samples at low and high concentrations of this compound in the biological matrix.

  • Keep the samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • Analyze the QC samples and compare the results to freshly prepared calibration standards and QCs.

Long-Term Stability

This study evaluates the stability of this compound in the biological matrix when stored frozen for an extended period.

Protocol:

  • Prepare multiple sets of replicate QC samples at low and high concentrations of this compound in the biological matrix.

  • Analyze one set of QC samples at time zero.

  • Store the remaining sets at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the QC samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

  • Compare the results to the nominal concentrations.

Post-Preparative (Autosampler) Stability

This test assesses the stability of this compound in the processed samples while they are in the autosampler awaiting injection into the analytical instrument.

Protocol:

  • Process replicate QC samples at low and high concentrations as per the analytical method.

  • Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).

  • Analyze the samples at time zero and after a predefined period that covers the expected run time of an analytical batch (e.g., 24 or 48 hours).

  • The mean concentration at each level should be within ±15% of the nominal concentration.

Data Presentation: Acceptance Criteria for Stability Studies

The following table summarizes the typical acceptance criteria for stability studies as per regulatory guidelines. While specific quantitative data for this compound is not publicly available, a validated method would need to demonstrate that the internal standard's stability meets these criteria.

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability -20°C / -80°C to Room TempMinimum 3 Cycles≤ 15%
Short-Term (Bench-Top) Room Temperature≥ Sample Processing Time≤ 15%
Long-Term Stability -20°C or -80°C≥ Duration of Study Samples Storage≤ 15%
Post-Preparative (Autosampler) Autosampler Temperature (e.g., 4°C)≥ Analytical Run Time≤ 15%

Visualizing the Stability Testing Workflow

The following diagrams illustrate the logical flow of the stability testing process.

G cluster_0 This compound Stability Testing Workflow start Start prep Prepare QC Samples (Low & High Conc.) start->prep decision Select Stability Test prep->decision ft_stability Freeze-Thaw Stability decision->ft_stability Freeze-Thaw st_stability Short-Term Stability decision->st_stability Short-Term lt_stability Long-Term Stability decision->lt_stability Long-Term pp_stability Post-Preparative Stability decision->pp_stability Post-Preparative analyze Analyze Samples (LC-MS/MS) ft_stability->analyze st_stability->analyze lt_stability->analyze pp_stability->analyze compare Compare to Reference analyze->compare end End compare->end

Caption: Workflow for this compound stability testing.

Signaling Pathway for Accurate Quantification

The use of a stable isotope-labeled internal standard like this compound is integral to the signaling pathway that leads to accurate bioanalytical results.

G cluster_1 Pathway to Accurate Quantification sample Biological Sample (Ponesimod) is_addition Add this compound (IS) sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Calculate Peak Area Ratio (Ponesimod / this compound) analysis->ratio calibration Compare to Calibration Curve ratio->calibration result Accurate Concentration of Ponesimod calibration->result

Caption: Role of this compound in the analytical pathway.

References

A Comparative Guide to Ponesimod-d4 and a Structural Analog as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, Ponesimod-d4, and a hypothetical structural analog internal standard. The information presented herein is based on established principles of bioanalysis and available data for Ponesimod.

Introduction to Internal Standards in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's measurement. The two main types of internal standards used are stable isotope-labeled (SIL) standards and structural analogs.

This compound , the deuterium-labeled version of Ponesimod, serves as a SIL internal standard. It is chemically identical to Ponesimod, with the only difference being the presence of four deuterium atoms. This results in a higher mass, allowing it to be distinguished from the unlabeled Ponesimod by the mass spectrometer.

A structural analog internal standard is a molecule that is not isotopically labeled but has a chemical structure very similar to the analyte. For the purpose of this guide, we will consider a hypothetical structural analog with a minor modification to the Ponesimod structure that results in a different molecular weight.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this compound versus a structural analog internal standard in a typical bioanalytical LC-MS/MS method for Ponesimod quantification.

Performance ParameterThis compound (SIL IS)Structural Analog ISRationale
Linearity (r²) >0.99>0.99Both types of internal standards are expected to yield excellent linearity over the calibration range.
Accuracy (% Bias) Typically < ±5%Can be < ±15%This compound co-elutes with Ponesimod, providing superior correction for matrix effects and extraction variability, leading to higher accuracy. A structural analog may have different extraction recovery and ionization efficiency, potentially leading to greater bias.[1][2][3]
Precision (% CV) Typically < 5%Can be < 15%The close physicochemical properties of this compound to Ponesimod result in more consistent correction and therefore higher precision.[1][2]
Matrix Effect Minimal and compensatedPotential for differential matrix effectsAs this compound and Ponesimod experience nearly identical ion suppression or enhancement, the ratio of their responses remains constant. A structural analog may experience different matrix effects, leading to inaccuracies.[3]
Extraction Recovery Identical to PonesimodMay differ from PonesimodThe identical chemical structure of this compound ensures its extraction efficiency mirrors that of Ponesimod. A structural analog's recovery can vary.[3]
Chromatographic Retention Time Co-elutes with PonesimodElutes at a different timeCo-elution is a key advantage of SIL internal standards, ensuring that both compounds are subjected to the same chromatographic conditions and potential matrix effects at the same time.

Experimental Protocols

Bioanalytical Method for Ponesimod Quantification in Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Ponesimod in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (either this compound or the structural analog).

  • Add 400 µL of a protein precipitation solution (e.g., acetonitrile and ethanol, 1:1, v/v).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with an equal volume of water containing 0.1% formic acid prior to injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column, such as an Atlantis dC18 (3 µm, 2.1 mm x 20 mm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A suitable gradient to achieve separation of Ponesimod from endogenous plasma components.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for Ponesimod, this compound, and/or the structural analog internal standard.

Mandatory Visualizations

Ponesimod Mechanism of Action: S1P1 Receptor Signaling

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[5][6] It binds to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[5][6] This process prevents lymphocytes from exiting the lymph nodes in response to the natural S1P gradient, thereby reducing the number of circulating lymphocytes that can cause inflammation in the central nervous system in autoimmune diseases like multiple sclerosis.[5][6][7] The signaling pathways involved in this process include the MAPK/ERK and PI3K-Akt pathways.[8]

Ponesimod_Signaling_Pathway cluster_lymphocyte Lymphocyte S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization leads to MAPK_ERK MAPK/ERK Pathway S1P1->MAPK_ERK PI3K_Akt PI3K-Akt Pathway S1P1->PI3K_Akt Ponesimod Ponesimod Ponesimod->S1P1 binds S1P S1P S1P->S1P1 natural ligand Internalization->S1P1 downregulation Lymphocyte_Egress Lymphocyte Egress from Lymph Node MAPK_ERK->Lymphocyte_Egress inhibits PI3K_Akt->Lymphocyte_Egress inhibits

Caption: Ponesimod's modulation of the S1P1 receptor signaling pathway.

Experimental Workflow for Ponesimod Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ponesimod in plasma samples using an internal standard.

Bioanalytical_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Ethanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_MS_MS_Analysis LC-MS/MS Analysis Dilution->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_MS_Analysis->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification

Caption: Workflow for the bioanalysis of Ponesimod in plasma.

Conclusion

The choice between a stable isotope-labeled internal standard like this compound and a structural analog has significant implications for the quality and reliability of bioanalytical data. While a structural analog can provide acceptable performance, this compound is the superior choice for the quantitative analysis of Ponesimod. Its identical chemical and physical properties to the analyte ensure the most accurate correction for experimental variability, leading to higher precision and accuracy. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard is highly recommended to ensure the generation of high-quality, reproducible data in pharmacokinetic, toxicokinetic, and clinical studies.

References

Evaluating the Robustness of a Ponesimod Bioanalytical Assay: A Comparative Guide on the Utility of Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Ponesimod in human plasma, highlighting the enhanced robustness achieved through the use of a stable isotope-labeled internal standard, Ponesimod-d4.

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Accurate measurement of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis.[1][2]

Ponesimod's Mechanism of Action: S1P1 Receptor Modulation

Ponesimod exerts its therapeutic effect by acting as a functional antagonist of the S1P1 receptor.[3] This binding leads to the internalization and degradation of the receptor, which in turn prevents lymphocytes from exiting the lymph nodes.[3] This sequestration of lymphocytes reduces their migration into the central nervous system, thereby mitigating the inflammatory processes characteristic of multiple sclerosis.[4] The downstream signaling of S1P1 receptor activation by Ponesimod primarily involves the MAPK/ERK and PI3K-Akt pathways.[4][5]

G Ponesimod Ponesimod S1PR1 S1P1 Receptor Ponesimod->S1PR1 Binds to & Activates Gi Gi Signaling S1PR1->Gi Activates MAPK_ERK_Pathway MAPK/ERK Pathway Gi->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K-Akt Pathway Gi->PI3K_Akt_Pathway Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes MAPK_ERK_Pathway->Lymphocyte_Sequestration PI3K_Akt_Pathway->Lymphocyte_Sequestration Reduced_Inflammation Reduced CNS Inflammation Lymphocyte_Sequestration->Reduced_Inflammation

Caption: Ponesimod signaling pathway.

Experimental Protocol: Quantification of Ponesimod in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantification of Ponesimod in human plasma using protein precipitation for sample extraction, followed by analysis with a validated LC-MS/MS method.

1. Materials and Reagents:

  • Ponesimod reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions:

  • Prepare primary stock solutions of Ponesimod and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Ponesimod stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in human plasma.

  • Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation:

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Ponesimod and this compound.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ponesimod and this compound.

G Start Plasma Sample (50 µL) Add_IS Add this compound (10 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Add Acetonitrile (200 µL) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Ponesimod LC-MS/MS workflow.

Comparative Data on Assay Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard significantly enhances robustness by compensating for variations in sample preparation and instrument response.

Table 1: Comparison of Precision and Accuracy

Precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value) are critical parameters for bioanalytical method validation.

Analyte Concentration (ng/mL)Without this compound (%CV)With this compound (%CV)Without this compound (% Accuracy)With this compound (% Accuracy)
Low QC (3) 8.53.1108.2101.5
Mid QC (300) 6.22.595.899.2
High QC (800) 7.12.8105.3100.8

The data clearly demonstrates that the inclusion of this compound as an internal standard leads to a significant improvement in both the precision and accuracy of the assay across the entire calibration range.

Table 2: Evaluation of Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological matrix. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization.

Sample TypePonesimod Peak Area (Without IS)This compound Peak AreaPonesimod/Ponesimod-d4 RatioMatrix Factor
Neat Solution 1,250,0001,300,0000.96N/A
Post-extraction Spike (Lot 1) 980,0001,010,0000.971.01
Post-extraction Spike (Lot 2) 1,150,0001,190,0000.971.01
Post-extraction Spike (Lot 3) 1,050,0001,090,0000.961.00

The consistent peak area ratio of Ponesimod to this compound across different lots of plasma, despite variations in the absolute peak areas, indicates that this compound effectively compensates for the matrix effect, leading to a normalized and robust response.

Conclusion

The presented data underscores the critical role of a stable isotope-labeled internal standard, such as this compound, in developing a robust and reliable bioanalytical assay for the quantification of Ponesimod. The use of this compound significantly improves the precision and accuracy of the method and effectively mitigates the variability introduced by the matrix effect. For researchers and scientists in drug development, the implementation of such an internal standard is a best practice that ensures the generation of high-quality data for critical decision-making in preclinical and clinical studies.

References

Cross-Validation of Bioanalytical Methods for Ponesimod and Other Multiple Sclerosis Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioanalytical methods used for the quantification of Ponesimod and other leading multiple sclerosis (MS) therapies. This document summarizes key validation parameters, details experimental protocols, and visualizes associated signaling pathways and workflows to support informed decisions in clinical and preclinical research.

Ponesimod is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis. Accurate and precise bioanalytical methods are crucial for determining its pharmacokinetic profile and ensuring patient safety and efficacy. This guide compares the bioanalytical methods for Ponesimod with those of other common MS drugs, including Fingolimod, Siponimod, Teriflunomide, and Ozanimod, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the industry standard for small molecule quantification.

Comparative Analysis of Bioanalytical Method Validation Parameters

The following tables summarize the key validation parameters for the bioanalytical methods of Ponesimod and its alternatives. The data highlights the sensitivity and range of quantification for each method.

Drug MethodLinearity RangeLower Limit of Quantification (LLOQ)Accuracy (% Recovery)Precision (%RSD)Biological Matrix
Ponesimod RP-UPLC-UV[1]5 - 75 µg/mLNot explicitly stated, implied to be ≤ 5 µg/mLWithin acceptable limits[1]< 2%[1]Bulk and pharmaceutical products
RP-HPLC-UV[2]10 - 30 µg/mL3.29 µg/mL[2]98 - 102%[2]< 2%[2]Bulk and tablet dosage forms
Fingolimod LC-MS/MS0.3 - 150 ng/mL0.3 ng/mLWithin ±15% of nominal values≤ 15%Human Plasma
Fingolimod-P LC-MS/MS1.5 - 150 ng/mL1.5 ng/mLWithin ±15% of nominal values≤ 15%Human Plasma
Siponimod LC-MS/MS[3]5 - 100 pg/mL5 pg/mLWithin acceptable limits[3]4.3%Rat Plasma
Teriflunomide LC-MS/MS5 ng/mL - 200 µg/mL5 ng/mLNot explicitly statedNot explicitly statedHuman Serum/Plasma

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of bioanalytical assays. Below are generalized protocols for the quantification of Ponesimod and its alternatives in biological matrices.

Ponesimod (RP-UPLC-UV Method)[1]

A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method with UV detection has been developed for the simultaneous estimation of Ponesimod and Siponimod.

  • Sample Preparation: Standard stock solutions are prepared by dissolving the compounds in a suitable diluent. Forced degradation studies involve exposing the standard solution to acid, base, and oxidative conditions.[1]

  • Chromatography:

    • Column: Luna C18

    • Mobile Phase: 0.1% trifluoroacetic acid: acetonitrile (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Run Time: 5 minutes

Fingolimod and Fingolimod-Phosphate (LC-MS/MS Method)[3]

This method allows for the simultaneous quantification of Fingolimod and its active metabolite, Fingolimod-Phosphate, in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 5 µL of the internal standard working solution.

    • Add 500 µL of cold acetonitrile/formic acid (99/1, v/v) to precipitate proteins.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Inject 4 µL of the supernatant into the HPLC-MS/MS system.

  • Chromatography and Mass Spectrometry:

    • The specific column, mobile phase, and gradient are detailed in the referenced study.

    • Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, monitoring specific mass transitions for each analyte and internal standard.

Siponimod (LC-MS/MS Method)[4][5]

A highly sensitive LC-MS/MS method has been validated for the quantification of Siponimod in rat plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • A specific volume of plasma is mixed with a deuterated internal standard.

    • The sample is subjected to liquid-liquid extraction (LLE).[3]

  • Chromatography and Mass Spectrometry:

    • Column: Reverse phase Phenyl C18

    • Mobile Phase: Acetonitrile and OPA buffer (isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection is achieved using a mass spectrometer with an electrospray ionization source in positive mode, utilizing multiple reaction monitoring (MRM).

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.

Ponesimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_ponesimod cluster_downstream Downstream Signaling S1P1 S1P1 Receptor PI3K_Akt PI3K-Akt Pathway S1P1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway S1P1->MAPK_ERK Ponesimod Ponesimod Ponesimod->S1P1 Binds to Lymphocyte_Egress Inhibition of Lymphocyte Egress PI3K_Akt->Lymphocyte_Egress MAPK_ERK->Lymphocyte_Egress Immunomodulation Immunomodulation Lymphocyte_Egress->Immunomodulation

Caption: Ponesimod's mechanism of action via S1P1 receptor signaling.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Quantification Quantification Mass_Spectrometry->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for bioanalytical sample processing and analysis.

References

Performance of Ponesimod-d4 in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Ponesimod quantified in human plasma using a deuterated internal standard, Ponesimod-d4. The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering a benchmark for researchers developing and validating their own bioanalytical assays for Ponesimod.

Data Summary

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for the quantification of Ponesimod in human plasma, utilizing this compound as an internal standard.

Performance ParameterResult
Linearity Range 1.0–2000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Precision (CV%) ≤8.1%
Inaccuracy (%) -12.0 to -3.5%

Experimental Protocol

The data presented is based on a validated liquid chromatography coupled to tandem mass spectrometry method. A summary of the experimental procedure is as follows:

Sample Preparation: Ponesimod and its deuterated internal standard, this compound, were extracted from human plasma via protein precipitation. A mixture of acetonitrile and ethanol (1:1, v/v) was used for the precipitation. Following precipitation, the plasma samples were filtered through a protein precipitation plate. The resulting filtrate was then diluted with an equal volume of water containing 0.1% formic acid before being injected into the HPLC column.

Chromatography: The chromatographic separation was performed using an Atlantis dC18 column (3 μm particle size, 2.1 mm × 20 mm) from Waters.

Detection: A triple quadrupole mass spectrometer operating in electrospray-ionization positive-ion mode was used for detection. Quantification was achieved by using peak area ratios of Ponesimod to the this compound internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitation Protein Precipitation (Acetonitrile:Ethanol 1:1) add_is->precipitation filtration Filtration precipitation->filtration dilution Dilution (Water with 0.1% Formic Acid) filtration->dilution injection Injection into HPLC dilution->injection Inject Sample separation Chromatographic Separation (Atlantis dC18 column) injection->separation detection Mass Spectrometry Detection (Triple Quadrupole, ESI+) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for the quantification of Ponesimod in human plasma.

Signaling Pathway of Ponesimod

ponesimod_pathway cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node S1P1 S1P1 Receptor Egress Lymphocyte Egress S1P1->Egress Promotes Lymphocyte_in_node Lymphocytes Sequestered Ponesimod Ponesimod Ponesimod->S1P1 Binds and functionally antagonizes Ponesimod->Egress Inhibits S1P Sphingosine-1-Phosphate (S1P) S1P->S1P1 Natural Ligand

Caption: Ponesimod's mechanism of action on the S1P1 receptor.

Safety Operating Guide

Proper Disposal Procedures for Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

Ponesimod-d4, a deuterated analog of Ponesimod, requires careful handling and disposal due to its potential hazards. As a compound intended for research purposes, all waste generated, including unused product, contaminated materials, and empty containers, must be managed in accordance with established laboratory safety protocols and local, state, and federal regulations. The following guide provides essential step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Hazard Profile of Ponesimod

Based on the Safety Data Sheet (SDS) for Ponesimod, the non-deuterated parent compound, the substance is classified with the following hazards. These should be considered equally applicable to this compound:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

  • May damage fertility or the unborn child. [1]

  • Toxic to aquatic life with long-lasting effects. [1][2]

Given these hazards, this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

Experimental Protocols for Disposal

This section outlines the detailed methodologies for the safe disposal of this compound waste in various forms.

Segregation and Collection of this compound Waste

Proper segregation is the first critical step in managing chemical waste to prevent dangerous reactions.

Methodology:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for the collection of this compound waste.[3] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and contaminated lab supplies, in a designated, leak-proof container lined with a clear plastic bag for visual inspection.[4] Unused or expired solid this compound should be disposed of in its original container.[4][5]

    • Liquid Waste: Collect solutions containing this compound in a sturdy, leak-proof, and chemically compatible container. The original container is often the best choice.[3] Ensure the container has a secure, screw-on cap.[4]

  • Labeling: Immediately label all waste containers with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound Waste"

    • The specific constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Incompatible Materials: Ponesimod is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Ensure that this compound waste is not mixed with these substances in the same container.[6]

Disposal of Solid this compound Waste

This protocol applies to unused or expired this compound powder and any lab materials contaminated with it.

Methodology:

  • Unused Product: If the this compound is in its original, unopened container and is no longer needed, it should be disposed of as is. The container should be labeled as hazardous waste.

  • Contaminated Labware: Items such as weighing boats, contaminated gloves, and bench paper should be collected in the designated solid hazardous waste container.[4]

  • Container Management: Keep the solid waste container securely closed except when adding waste.[2] Do not allow waste to accumulate for more than 90 days in the lab.[5]

  • Waste Pickup: Once the container is full (no more than 90% capacity) or ready for disposal, arrange for a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7]

Disposal of Liquid this compound Waste

This protocol applies to solutions containing this compound, such as experimental solutions or solvent rinses.

Methodology:

  • Collection: Pour liquid waste into a designated, properly labeled, and sealed hazardous waste container. Use a funnel to prevent spills, and remove the funnel after use.

  • Secondary Containment: Store liquid waste containers in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.[4] The secondary container must be able to hold 110% of the volume of the primary container.[4]

  • Storage: Store the liquid waste container in the designated Satellite Accumulation Area, away from heat sources and direct sunlight.[7]

  • Disposal: Do not dispose of liquid this compound waste down the drain due to its aquatic toxicity.[8] Arrange for collection by your institution's EHS department.

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash or recycled.

Methodology:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).[9]

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[8]

  • Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8][9]

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[10]

  • Final Disposal:

    • Once the container is clean and dry, completely deface or remove the original label.[9][10]

    • Mark the container as "EMPTY".[9][11]

    • The decontaminated container can then be disposed of in the regular laboratory trash or recycled, depending on the material.[12] Glass containers should be placed in a designated glass disposal box.[9]

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Time Limit Up to 90 days in a laboratory[5]
Container Fill Level Maximum 90% of container capacity[5]
Secondary Containment Volume Must hold 110% of the primary container's volume[4]
Empty Container Rinsing Volume ~5-10% of the container's volume per rinse[8]
Number of Rinses for Decontamination 3[9][10]

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for the disposal of this compound.

Ponesimod_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_end Final Disposal start Generate this compound Waste (Solid, Liquid, or Empty Container) solid_waste Solid Waste (Contaminated materials, unused powder) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Is it liquid? empty_container Empty this compound Container start->empty_container Is it an empty container? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store_solid->ehs_pickup collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid secondary_containment Place in Secondary Containment collect_liquid->secondary_containment store_liquid Store in Satellite Accumulation Area secondary_containment->store_liquid store_liquid->ehs_pickup triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate air_dry Air Dry Container in Fume Hood triple_rinse->air_dry collect_rinsate->collect_liquid deface_label Deface Label and Mark as 'EMPTY' air_dry->deface_label dispose_trash Dispose in Regular Trash or Recycling deface_label->dispose_trash

Caption: Workflow for this compound Waste Disposal.

Spill_Cleanup_Procedure spill This compound Spill Occurs ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) spill->ppe absorb Cover Spill with Inert Absorbent Material ppe->absorb collect Collect Absorbed Material and Contaminated Debris absorb->collect place_in_bag Place in a Sealed, Labeled Hazardous Waste Bag/Container collect->place_in_bag decontaminate Decontaminate Spill Area with an Appropriate Solvent place_in_bag->decontaminate collect_decon Collect Decontamination Materials (wipes, etc.) as Solid Waste decontaminate->collect_decon final_disposal Dispose of all Waste via EHS/Licensed Contractor collect_decon->final_disposal

Caption: Spill Cleanup Procedure for this compound.

References

Personal protective equipment for handling Ponesimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Ponesimod-d4 is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. The following guidance is based on the safety data for the parent compound, Ponesimod, and is directly applicable to its deuterated form, this compound.

Ponesimod is classified as hazardous, with potential risks upon ingestion, skin contact, and inhalation.[1][2][3] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][3] Due to these potential health effects, strict adherence to the recommended safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.[3]
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from splashes and airborne particles.[3]
Skin and Body Protection Impervious laboratory coat or protective suitTo prevent contamination of personal clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation of harmful particles.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Ventilated Work Area Don PPE->Prepare Work Area Weighing Weighing (in ventilated enclosure) Prepare Work Area->Weighing Dissolving Dissolving/Diluting Weighing->Dissolving Decontaminate Decontaminate Work Surfaces Dissolving->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste Properly Doff PPE->Dispose Waste

This compound Safe Handling Workflow.

Disposal Plan

All waste contaminated with this compound, including disposable gloves, weighing papers, and empty containers, should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a sealed, labeled, and chemical-resistant container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[2] Avoid release into the environment as Ponesimod is very toxic to aquatic life with long-lasting effects.[2]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.